5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIQNSDEQQUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620002 | |
| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494771-62-9 | |
| Record name | 5-Iodo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-2-(1-pyrrolidinyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative. Its core structure features a pyridine ring iodinated at the 5-position and substituted with a pyrrolidine ring at the 2-position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁IN₂ | [2] |
| Molecular Weight | 274.10 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 104-109 °C | |
| Purity | ≥97% | [3] |
| SMILES | Ic1ccc(nc1)N2CCCC2 | |
| InChI | 1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| InChIKey | PAGIQNSDEQQUIO-UHFFFAOYSA-N |
Spectroscopic Data
Characterization of this compound typically involves standard spectroscopic techniques. While raw spectral data is not publicly available, suppliers of this compound can provide detailed analytical data including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ultra-Performance Liquid Chromatography (UPLC) [1]
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
A potential synthetic pathway is outlined below. This workflow is a generalized representation and would require optimization for specific reaction conditions, such as temperature, reaction time, and purification methods.
Caption: Proposed general synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)
This protocol is illustrative and based on general procedures for similar chemical transformations.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-5-bromopyridine
-
To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)-5-bromopyridine.
Step 2: Iodination of 2-(Pyrrolidin-1-yl)-5-bromopyridine (Halogen Exchange)
-
In a sealed tube, dissolve 2-(pyrrolidin-1-yl)-5-bromopyridine (1.0 eq) in a suitable solvent like 1,4-dioxane.
-
Add sodium iodide (NaI) (3.0 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 eq), and a ligand like N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).
-
Heat the mixture to 110-130 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold incorporates two key pharmacophores: the pyridine ring and the pyrrolidine moiety. Both are prevalent in numerous FDA-approved drugs and biologically active compounds.[4][5][6]
-
The Pyridine Ring: This versatile azaheterocycle can act as a hydrogen bond acceptor and its electronic properties can be fine-tuned through substitution. It is a common feature in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and CNS-acting agents.[4]
-
The Pyrrolidine Ring: This saturated heterocycle provides a three-dimensional structural element, which can be crucial for optimizing interactions with biological targets. The pyrrolidine scaffold is found in drugs targeting central nervous system diseases, cancer, and inflammatory conditions.[5][6]
-
The Iodo Group: The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional molecular complexity. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets.
Potential Biological Targets and Signaling Pathways
While the specific biological targets of this compound are not yet reported, structurally related compounds have shown activity against various enzymes and receptors. For instance, substituted cyanopyrrolidines are known inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[7] Additionally, certain pyridine derivatives have shown high affinity for sigma receptors (σRs), which are implicated in neurological disorders and pain.[8]
The diagram below illustrates the general mechanism of DPP-IV inhibition, a potential area of investigation for compounds with a similar scaffold.
Caption: Simplified signaling pathway of DPP-IV inhibition.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
-
Hazard Codes: Xi (Irritant), Xn (Harmful)[2]
-
Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[2]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2]
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a chemical building block with significant potential for the development of novel therapeutic agents. Its combination of a functionalized pyridine ring and a pyrrolidine moiety makes it an attractive scaffold for targeting a variety of biological systems. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully explore its potential in drug discovery and development.
References
- 1. 494771-62-9|this compound|BLD Pharm [bldpharm.com]
- 2. 5-IODO-2-PYRROLIDIN-1YLPYRIDINE CAS#: 494771-62-9 [amp.chemicalbook.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure Elucidation of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the key physicochemical properties, a proposed synthetic pathway, and the spectroscopic data essential for its unequivocal identification.
Physicochemical Properties
This compound is a solid at room temperature with a melting point ranging from 104-109 °C.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its identification and handling.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁IN₂ | [1] |
| Molecular Weight | 274.10 g/mol | [1] |
| CAS Number | 494771-62-9 | [1] |
| Melting Point | 104-109 °C | [1] |
| Form | Solid | [1] |
Synthesis and Reaction Pathway
The synthesis of this compound can be achieved through a two-step process starting from 2-aminopyridine. The logical workflow for this synthesis is outlined below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine
A common method for the iodination of aminopyridines involves the use of iodine in the presence of an oxidizing agent.
Materials:
-
2-Aminopyridine
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Hydrogen Peroxide (H₂O₂)
-
Sulfuric Acid (H₂SO₄)
-
Sodium Sulfite
-
Sodium Hydroxide
-
Water
-
Ethanol
Procedure:
-
Dissolve 2-aminopyridine in a suitable solvent.
-
Add a solution of sodium iodide and iodine.
-
Slowly add hydrogen peroxide to the mixture while maintaining the temperature.
-
After the reaction is complete, quench the excess iodine with a sodium sulfite solution.
-
Neutralize the solution with sodium hydroxide.
-
The crude product can be purified by recrystallization from a solvent such as ethanol.
Experimental Protocol: Synthesis of this compound from 2-Amino-5-iodopyridine
The final step involves a nucleophilic aromatic substitution reaction.
Materials:
-
2-Amino-5-iodopyridine
-
1,4-Dibromobutane or Pyrrolidine
-
A suitable base (e.g., Potassium Carbonate)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
To a solution of 2-amino-5-iodopyridine in a high-boiling point solvent, add the base.
-
Add 1,4-dibromobutane or pyrrolidine to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Spectroscopic Data for Structure Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the pyridine and pyrrolidine rings.
-
Pyridine Ring Protons: Three aromatic protons will be present. The proton at C6 is expected to be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. The introduction of the electron-donating pyrrolidinyl group at C2 will cause an upfield shift of the pyridine protons compared to unsubstituted pyridine. The iodine at C5 will have a smaller effect on the chemical shifts.
-
Pyrrolidine Ring Protons: Two sets of methylene protons are expected, appearing as multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom C2, directly attached to the nitrogen of the pyrrolidine ring, will be significantly shifted downfield. The carbon atom C5, bonded to iodine, will experience an upfield shift due to the heavy atom effect.
-
Pyrrolidine Ring Carbons: Two signals corresponding to the methylene carbons of the pyrrolidine ring are anticipated.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-N Stretching: Vibrations corresponding to the C-N bonds of the pyrrolidine and its attachment to the pyridine ring.
-
Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Characteristic absorptions in the 1400-1600 cm⁻¹ region.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
-
C-I Stretching: A weak absorption in the far-infrared region (around 500-600 cm⁻¹).
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z = 274.10, corresponding to the molecular weight of the compound.
-
Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the pyrrolidine ring or the iodine atom.
Logical Workflow for Structure Elucidation
The process of confirming the structure of a synthesized compound like this compound follows a logical progression of analytical techniques.
References
physical and chemical properties of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-(Pyrrolidin-1-yl)Pyridine is a heterocyclic organic compound that incorporates both a pyridine and a pyrrolidine ring. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules.[1][2][3][4][5] The pyridine moiety, a six-membered aromatic heterocycle, is a common feature in many pharmaceuticals, contributing to properties such as water solubility and hydrogen bonding capacity.[4][5] Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a versatile scaffold that allows for three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1][2] The presence of an iodine atom provides a site for further functionalization through various cross-coupling reactions, making this compound a potentially valuable building block in the synthesis of more complex molecules.
This technical guide provides a summary of the known physical and chemical properties of this compound, along with safety information. Due to the limited availability of detailed experimental and biological data in peer-reviewed literature, this document also outlines a general synthetic approach and a conceptual workflow for its application in drug discovery.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁IN₂ | [6][7] |
| Molecular Weight | 274.10 g/mol | [6][7] |
| CAS Number | 494771-62-9 | [6][7] |
| Appearance | Solid | [6][7] |
| Melting Point | 104-109 °C | [6] |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported | |
| Sensitivity | Light Sensitive | [7] |
Chemical Reactivity and Stability
Based on its structure, this compound is expected to exhibit reactivity characteristic of both iodo-pyridines and N-substituted pyrrolidines. The iodine atom on the pyridine ring is a key functional group that can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This makes the compound a useful intermediate for the synthesis of more complex substituted pyridines.
The compound is noted to be light-sensitive, and appropriate storage conditions, protected from light, are recommended to maintain its stability.[7]
Safety and Handling
This compound is classified as a hazardous substance. The available safety data is summarized below.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [6] |
| GHS Signal Word | Warning | [6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [6] |
| Hazard Codes | Xi (Irritant), Xn (Harmful) | [7] |
| Risk Statements | 22 (Harmful if swallowed), 36/37/38 (Irritating to eyes, respiratory system and skin) | [7] |
| Safety Statements | 7/9 (Keep container tightly closed and in a well-ventilated place), 24/25 (Avoid contact with skin and eyes), 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), 36/37/39 (Wear suitable protective clothing, gloves and eye/face protection), 51 (Use only in well-ventilated areas) | [7] |
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety goggles.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively described in the available scientific literature. However, a general method for the synthesis of related 2-(pyrrolidin-1-yl)pyridines involves the nucleophilic aromatic substitution of a dihalopyridine with pyrrolidine.
General Synthetic Approach: Nucleophilic Aromatic Substitution
A plausible synthetic route to this compound is the reaction of 2,5-diiodopyridine with pyrrolidine. In this reaction, the pyrrolidine acts as a nucleophile, displacing one of the iodine atoms on the pyridine ring. The greater electrophilicity of the C2 position in the pyridine ring generally favors substitution at this position.
Reaction Scheme:
Illustrative Experimental Procedure (Hypothetical):
-
To a solution of 2,5-diiodopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.1-1.5 equivalents).
-
A non-nucleophilic base, such as potassium carbonate or cesium carbonate, may be added to scavenge the hydroiodic acid (HI) formed during the reaction.
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Note: This is a generalized protocol and the optimal reaction conditions (solvent, temperature, reaction time, and purification method) would need to be determined empirically.
Biological Activity and Applications in Drug Discovery
There is no specific information in the available literature regarding the biological activity or signaling pathway modulation of this compound. However, the constituent scaffolds are prevalent in many pharmacologically active compounds.[1][2][3][4][5] The pyrrolidine ring is a key component of various drugs, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and certain antiviral agents.[1][2] The pyridine ring is also a common pharmacophore in a wide range of therapeutic agents.[4][5]
Given its structure, this compound is best categorized as a building block for the synthesis of more complex molecules in the context of drug discovery. The iodo-substituent provides a handle for introducing further diversity into the molecule through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
Visualizations
Caption: Conceptual workflow for the use of this compound in drug discovery.
This compound is a chemical compound with potential utility as a synthetic intermediate in the field of medicinal chemistry. Its physical and chemical properties are primarily documented in supplier catalogs, with limited in-depth studies available in the public domain. The presence of both a pyrrolidine and an iodinated pyridine moiety makes it an attractive starting point for the generation of compound libraries for drug discovery programs. Further research is required to fully characterize this compound and to explore its potential biological activities.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Iodo-2-(1-pyrrolidinyl)pyridine 97 494771-62-9 [sigmaaldrich.com]
- 7. 5-IODO-2-PYRROLIDIN-1YLPYRIDINE CAS#: 494771-62-9 [amp.chemicalbook.com]
An In-depth Technical Guide to the Spectral Characteristics of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine (CAS No. 494771-62-9). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on analogous compounds and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, which are crucial for the structural elucidation and quality control of this and similar compounds in a research and development setting.
Core Data Presentation
| Property | Value | Source |
| CAS Number | 494771-62-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₁IN₂ | --INVALID-LINK-- |
| Molecular Weight | 274.10 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 104-109 °C | --INVALID-LINK-- |
Predicted Spectral Data
The following sections detail the anticipated NMR, MS, and IR spectral data for this compound. These predictions are derived from the analysis of structurally related molecules, including 2-substituted pyridines and 5-iodinated aromatic systems.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the pyrrolidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | Doublet (d) | 1H | H-6 (Pyridine) |
| ~ 7.6 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) |
| ~ 6.2 | Doublet (d) | 1H | H-3 (Pyridine) |
| ~ 3.4 | Triplet (t) | 4H | -CH₂-N-CH₂- (Pyrrolidine) |
| ~ 1.9 | Multiplet (m) | 4H | -CH₂-CH₂- (Pyrrolidine) |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the iodine atom will influence the chemical shift of the carbon to which it is attached.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 | C-2 (Pyridine) |
| ~ 150 | C-6 (Pyridine) |
| ~ 145 | C-4 (Pyridine) |
| ~ 108 | C-3 (Pyridine) |
| ~ 80 | C-5 (Pyridine) |
| ~ 47 | -CH₂-N-CH₂- (Pyrrolidine) |
| ~ 25 | -CH₂-CH₂- (Pyrrolidine) |
Predicted Mass Spectrometry (MS) Data
In a mass spectrum, this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the iodine atom and fragmentation of the pyrrolidine ring.
| m/z | Interpretation |
| 274 | [M]⁺ (Molecular Ion) |
| 147 | [M - I]⁺ |
| 120 | [M - I - HCN]⁺ |
| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
Predicted Infrared (IR) Spectral Data
The IR spectrum will display absorption bands corresponding to the various functional groups present in the molecule. A certificate of analysis from a commercial supplier confirms that the infrared spectrum of a sample of this compound conforms to its structure.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch |
| ~ 1600 | Strong | C=N Stretch (Pyridine ring) |
| ~ 1550 | Strong | C=C Stretch (Pyridine ring) |
| ~ 1480 | Medium | CH₂ Bend |
| ~ 1250 | Medium | C-N Stretch |
| ~ 820 | Strong | C-H Out-of-plane Bend |
| Below 600 | Medium | C-I Stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source.
-
ESI-MS Acquisition (for accurate mass):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a flow rate of 1-2 L/min.
-
Drying Gas: Nitrogen, at a temperature of 200-300 °C.
-
Mass Range: m/z 50-500.
-
-
EI-MS Acquisition (for fragmentation pattern):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 35-500.
-
-
Data Processing: The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mandatory Visualizations
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
References
Synthetic Strategies for 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes to 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine, a valuable substituted pyridine intermediate in pharmaceutical research and development. The guide details two core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. Both methodologies are presented with detailed experimental protocols, quantitative data, and a comparative analysis to aid in route selection and optimization.
Core Synthetic Pathways
The synthesis of this compound is predominantly achieved through two well-established reaction mechanisms. The choice of pathway often depends on the availability and reactivity of the starting materials, as well as desired reaction conditions and scalability.
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a highly activated halopyridine with pyrrolidine. The reactivity of the starting halopyridine is crucial, with 2-fluoropyridines exhibiting significantly higher reactivity compared to their chloro- or bromo- counterparts. This increased reactivity allows for milder reaction conditions.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of the C-N bond between a halopyridine and pyrrolidine. This method is particularly useful for less reactive halo-pyridines, such as those containing chlorine or bromine.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 2-Fluoro-5-iodopyridine | 2-Chloro-5-iodopyridine or 2-Bromo-5-iodopyridine |
| Reagents | Pyrrolidine, Base (e.g., K₂CO₃, K₃PO₄) | Pyrrolidine, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
| Solvent | DMSO, tert-Amyl alcohol | Toluene, Dioxane |
| Temperature | 110-130 °C | 110-150 °C |
| Reaction Time | 3-12 hours | 24-30 hours |
| Reported Yield | High (>95% for analogous reactions)[4] | Moderate to High (dependent on catalyst and ligand) |
Detailed Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution of 2-Fluoro-5-iodopyridine with Pyrrolidine
This protocol is adapted from a general procedure for the SNAr of 2-fluoropyridines with secondary amines.[4]
Materials:
-
2-Fluoro-5-iodopyridine
-
Pyrrolidine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-Fluoro-5-iodopyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.2 M).
-
Add pyrrolidine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture and heat to 130 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove DMSO and inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route 2: Buchwald-Hartwig Amination of 2-Chloro-5-iodopyridine with Pyrrolidine
This protocol is a representative procedure based on the Buchwald-Hartwig amination of chloropyridines.[5][6]
Materials:
-
2-Chloro-5-iodopyridine
-
Pyrrolidine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (7 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 equivalents)
-
Anhydrous Toluene
-
Microwave vial or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., argon glovebox)
-
Standard glassware for workup and purification
Procedure:
-
In an argon-filled glovebox, weigh 2-Chloro-5-iodopyridine (1.0 equivalent), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and NaOtBu (2.2 equivalents) into a microwave vial.
-
Add anhydrous toluene (to achieve a concentration of approximately 0.1 M) and pyrrolidine (1.2 equivalents).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a microwave reactor and irradiate at 150 °C for 30 minutes. Alternatively, the reaction can be heated in a sealed tube in an oil bath at 110-120 °C for 24 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite to remove the catalyst.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Mandatory Visualizations
Caption: Workflow for SNAr Synthesis.
Caption: Workflow for Buchwald-Hartwig Synthesis.
Caption: Logical Relationship of Synthetic Routes.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of the novel compound 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine. Given the prevalence of anticancer and antimicrobial properties within the broader class of pyridine and pyrrolidine-containing molecules, this document will focus on the preliminary screening methodologies for these two key areas.
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Similarly, the pyrrolidine ring is a common motif in natural products and synthetic drugs, often contributing to improved pharmacokinetic properties and target binding. The combination of these two heterocycles in this compound, along with the presence of an iodine atom which can influence properties like lipophilicity and metabolic stability, makes it a compound of significant interest for biological screening.
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from methods used for analogous compounds, such as the synthesis of 2-nitro-5-(pyrrolidin-1-yl)pyridine from 5-bromo-2-nitropyridine. The proposed two-step synthesis would involve the nucleophilic aromatic substitution of a dihalopyridine followed by a functional group interconversion.
Step 1: Synthesis of 5-Iodo-2-nitropyridine
A common method for the synthesis of 5-iodopyridine derivatives is through a halogen exchange reaction or via diazotization of the corresponding aminopyridine followed by treatment with an iodide salt.
Step 2: Synthesis of this compound
The target compound can be synthesized by the nucleophilic substitution of the nitro group in 5-Iodo-2-nitropyridine with pyrrolidine. This reaction is typically carried out in a suitable solvent and may be heated to facilitate the reaction.
Preliminary Biological Activity Screening: Experimental Protocols
Based on the activities of related compounds, the preliminary screening of this compound should focus on its potential anticancer and antimicrobial effects.
Anticancer Activity Screening
A tiered approach is recommended, starting with in vitro cytotoxicity assays against a panel of cancer cell lines, followed by more detailed mechanistic studies if significant activity is observed.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Activity Screening
The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted 2-(Pyrrolidinyl)pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
The substituted 2-(pyrrolidinyl)pyridine motif is a privileged heterocyclic scaffold that has garnered significant attention across diverse fields of chemical research. Its unique structural and electronic properties, combining the nucleophilic pyrrolidine ring with the electron-deficient pyridine moiety, make it a versatile building block in both medicinal chemistry and asymmetric catalysis. In drug discovery, this scaffold is a cornerstone for potent and selective ligands targeting nicotinic acetylcholine receptors (nAChRs), offering therapeutic potential for a range of neurological and psychiatric disorders. In synthetic chemistry, its chiral derivatives serve as highly effective organocatalysts for constructing complex molecules with high stereoselectivity. This technical guide provides an in-depth exploration of these applications, complete with quantitative data, detailed experimental protocols, and process visualizations to facilitate further research and development.
Section 1: Medicinal Chemistry Applications - Targeting Nicotinic Acetylcholine Receptors
Substituted 2-(pyrrolidinyl)pyridines are most prominently recognized for their interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to synaptic transmission in the central and peripheral nervous systems.[1] Modulation of nAChR activity by small molecules can influence the release of key neurotransmitters like dopamine and acetylcholine, making them critical targets for treating conditions such as nicotine addiction, cognitive deficits, and pain.[2][3]
The α4β2 nAChR subtype, the most abundant high-affinity nicotine binding site in the brain, is a primary focus for drug development.[1] Compounds based on the 2-(pyrrolidinyl)pyridine scaffold can act as agonists, partial agonists, or antagonists at this receptor, eliciting a range of pharmacological effects.
Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptors
The activation of α4β2 nAChRs is a multi-step process. The binding of an agonist, such as a 2-(pyrrolidinyl)pyridine derivative, to the extracellular domain of the receptor induces a conformational change. This change opens the transmembrane ion channel, allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺). The resulting depolarization of the cell membrane triggers downstream signaling cascades and modulates neurotransmitter release.
Quantitative Data: nAChR Binding and Functional Activity
The affinity and functional activity of substituted 2-(pyrrolidinyl)pyridine derivatives are typically quantified using radioligand binding assays and electrophysiological studies, respectively. The table below summarizes data for representative compounds.
| Compound ID | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, μM) | Efficacy (% vs Nicotine) | Reference |
| Varenicline | α4β2 | 0.4 ± 0.1 | - | - | [4] |
| Cytisine | α4β2 | 2.0 ± 0.2 | - | - | [4] |
| A-85380 (4a) | α4β2 | ~0.05 | - | 163% | [3] |
| 7a | α4β2 | 0.009 | - | Antagonist | [5] |
| 8a | α4β2 | 0.053 | - | Agonist | [5] |
Kᵢ (Inhibition Constant): Concentration of a ligand that blocks 50% of radioligand binding. A lower Kᵢ indicates higher binding affinity. EC₅₀ (Half Maximal Effective Concentration): Concentration of a drug that gives half of the maximal response.
Experimental Protocols
This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand, such as [³H]cytisine or [³H]epibatidine, from the receptor.
1. Membrane Preparation:
-
Homogenize rat forebrain tissue or harvested HEK293 cells expressing the human α4β2 nAChR subtype in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[6]
-
Centrifuge the homogenate at 35,000-48,000 x g for 20 minutes at 4°C.[6][7]
-
Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and repeat the centrifugation step.
-
After the final wash, resuspend the pellet to a protein concentration of approximately 0.5-1.0 mg/mL.
2. Assay Procedure:
-
In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add membrane preparation, [³H]cytisine (final concentration ~0.15 nM), and Assay Buffer.[8]
-
Non-specific Binding: Add membrane preparation, [³H]cytisine, and a high concentration of a known competitor (e.g., 300 µM nicotine).[7]
-
Competitor Binding: Add membrane preparation, [³H]cytisine, and serial dilutions of the test compound.
-
Incubate all tubes for 2-4 hours at room temperature.[7]
3. Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.
-
Wash the filters rapidly with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[6]
-
Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
This protocol measures the ion flow through nAChRs in response to a test compound, allowing for the determination of its functional properties (e.g., EC₅₀ and efficacy).
1. Oocyte Preparation:
-
Surgically remove ovarian lobes from a Xenopus laevis frog.
-
Digest the lobes with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNAs encoding the human α4 and β2 nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ba²⁺ Ringer's solution).
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential, typically between -40 mV and -70 mV.[9]
-
Apply the test compound at various concentrations via the perfusion system.
-
Record the inward current generated by the opening of nAChR channels.
3. Data Analysis:
-
Measure the peak current response at each concentration of the test compound.
-
Plot the normalized current response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Iₘₐₓ).
-
Calculate efficacy by comparing the Iₘₐₓ of the test compound to that of a reference agonist like nicotine.
Section 2: Asymmetric Catalysis Applications
Chiral, non-racemic substituted 2-(pyrrolidinyl)pyridines are highly effective organocatalysts, particularly in asymmetric Michael addition reactions. These catalysts act as conjugate bases, facilitating the formation of an enamine intermediate from a ketone or aldehyde, which then attacks a Michael acceptor with high stereocontrol.[10][11]
Logical Relationship in Asymmetric Michael Addition
The catalytic cycle involves the reversible formation of a chiral enamine, which is the key stereodetermining intermediate. The pyridine moiety is thought to play a crucial role in activating the catalyst and shielding one face of the enamine, directing the electrophile to approach from the less hindered side.
Quantitative Data: Catalytic Performance
The effectiveness of these catalysts is measured by the chemical yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.) of the reaction.
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| 3c | Cyclohexanone | β-Nitrostyrene | 100 | 98:2 | 98 | [12] |
| 3c | Cyclohexanone | 2-(p-Cl-phenyl)nitroethene | 99 | 99:1 | 98 | [12] |
| 3c | Tetrahydrothiopyran-4-one | β-Nitrostyrene | 98 | >99:1 | 96 | [12] |
| 3b | Cyclohexanone | β-Nitrostyrene | 98 | 97:3 | 96 | [12] |
d.r. (diastereomeric ratio): The ratio of diastereomers formed in the reaction. e.e. (enantiomeric excess): A measure of the stereoselectivity, indicating the degree to which one enantiomer is present in excess of the other.
Experimental Protocols
This protocol describes a typical procedure for the organocatalytic Michael addition using a chiral pyrrolidine-pyridine conjugate base catalyst.[12]
1. Reaction Setup:
-
To a solution of the nitroolefin (0.25 mmol) in an appropriate solvent (e.g., CHCl₃, 2 mL) in a reaction vial, add the ketone (20 equivalents).
-
Add the chiral 2-(pyrrolidinyl)pyridine catalyst (10 mol %).
-
In some cases, an acidic co-catalyst (e.g., 2,4-dinitrobenzenesulfonic acid, 5 mol %) may be added to facilitate enamine formation.[12]
2. Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 0°C or room temperature) and monitor its progress by Thin Layer Chromatography (TLC).
-
Reaction times can vary from several hours to days depending on the substrates and catalyst.
3. Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 1,4-adduct.
4. Analysis:
-
Determine the isolated yield of the pure product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD).
Conclusion
The substituted 2-(pyrrolidinyl)pyridine scaffold represents a powerful and adaptable core for the development of new chemical entities. In medicinal chemistry, its derivatives are at the forefront of research into nAChR modulators for complex CNS disorders. In asymmetric synthesis, they provide a robust platform for the creation of chiral molecules with high precision. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to harness the potential of this remarkable chemical framework. Further exploration of substitutions on both the pyrrolidine and pyridine rings will undoubtedly lead to the discovery of novel ligands and catalysts with enhanced properties and new applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. A new class of chiral pyrrolidine-pyridine conjugate base catalysts for use in asymmetric Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide on the Reactivity and Stability of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-(pyrrolidin-1-yl)pyridine is a halogenated aminopyridine derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure, featuring a reactive iodine atom and a nucleophilic pyrrolidine-substituted pyridine ring, offers a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, supported by key data, experimental considerations, and logical workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 494771-62-9 | [1] |
| Molecular Formula | C₉H₁₁IN₂ | |
| Molecular Weight | 274.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 104-109 °C | |
| Assay | ≥97% | |
| Functional Groups | Iodo, Pyrrolidinyl, Pyridyl | |
| SMILES String | Ic1ccc(nc1)N2CCCC2 | |
| InChI Key | PAGIQNSDEQQUIO-UHFFFAOYSA-N |
Reactivity Profile
The reactivity of this compound is dominated by the presence of the carbon-iodine bond on the electron-deficient pyridine ring and the electron-donating pyrrolidine group. The iodine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a key synthon for the introduction of diverse functionalities.
Cross-Coupling Reactions
The C-I bond in this compound is the most reactive site for cross-coupling reactions due to its relatively low bond dissociation energy compared to C-Br and C-Cl bonds. This high reactivity allows for milder reaction conditions and broader substrate scope in several key transformations.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. This compound is expected to readily couple with a wide range of boronic acids and esters in the presence of a palladium catalyst and a base. The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. This compound can be coupled with various primary and secondary amines to generate more complex diamine structures. The use of bulky, electron-rich phosphine ligands is often crucial for high efficiency.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound is a suitable substrate for coupling with various alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.
-
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. The high reactivity of the C-I bond in this compound suggests it would be an excellent substrate for this transformation, leading to the formation of substituted vinylpyridines.
The logical workflow for utilizing this compound in these key cross-coupling reactions is depicted below.
Caption: Reactivity workflow of this compound.
Other Reactions
The pyridine nitrogen and the pyrrolidine nitrogen can also participate in reactions, such as N-oxidation or quaternization, although these are less commonly exploited when the primary goal is to utilize the C-I bond for diversification.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling, as well as for designing reaction conditions.
-
Photostability: Aromatic iodides are known to be sensitive to light, which can cause the homolytic cleavage of the C-I bond and lead to decomposition. Therefore, it is recommended to store this compound in amber vials or protected from light.
-
Hydrolytic Stability: The pyrrolidinopyridine moiety is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the pyrrolidine ring may be susceptible to opening, or the aminopyridine functionality could be protonated, affecting its reactivity.
-
Chemical Stability: The compound is incompatible with strong oxidizing agents. The pyrrolidine ring, being an electron-rich amine, can be susceptible to oxidation.
The following diagram illustrates the key factors influencing the stability of this compound.
References
role of iodinated pyridines in synthetic chemistry
An In-depth Technical Guide to the Role of Iodinated Pyridines in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Functionalization of the pyridine ring is therefore of paramount importance in modern organic synthesis. Among the various halogenated pyridines, iodinated derivatives stand out due to the unique reactivity of the carbon-iodine (C-I) bond. Its relatively low bond strength makes it an excellent leaving group and a highly reactive partner in a multitude of transition metal-catalyzed cross-coupling reactions.[4] This reactivity allows for the construction of complex molecular architectures under mild conditions, making iodopyridines invaluable building blocks in synthetic chemistry.[5]
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of iodinated pyridines, with a focus on their role in modern synthetic methodologies. It includes detailed experimental protocols for key transformations, quantitative data summaries, and logical diagrams to illustrate reaction pathways and workflows.
Synthesis of Iodinated Pyridines
The preparation of iodinated pyridines can be achieved through several methods, ranging from classical Sandmeyer reactions to modern direct C-H functionalization. The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the pyridine ring.
A particularly effective and scalable method is the direct C-H iodination using a radical-based protocol.[4][6][7][8] This approach avoids the need for pre-functionalization of the pyridine ring, offering a more atom-economical route.[9]
General Protocol for Direct C-H Iodination
A radical-based direct C-H iodination protocol has been developed for the efficient synthesis of various heteroaromatic iodides, including pyridines and pyridones.[4] The method is noted for its scalability and predictable regioselectivity.[8]
Experimental Protocol: Radical-Based C-H Iodination of Pyridones [8]
-
Materials:
-
Substituted Pyridone (1.0 equiv)
-
Potassium Persulfate (K₂S₂O₈) (2.0 equiv)
-
Sodium Iodide (NaI) (1.5 equiv)
-
Manganese(II) Sulfate (MnSO₄) (0.3 equiv)
-
1,2-Dichloroethane (DCE)
-
-
Reaction Setup:
-
To a sealed tube, add the pyridone substrate, K₂S₂O₈, NaI, and MnSO₄.
-
Add 1,2-dichloroethane as the solvent.
-
Seal the tube and heat the reaction mixture at 130 °C.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired iodinated pyridone.
-
Summary of Iodination Reactions
The following table summarizes yields for the radical-based iodination of various substituted pyridones, demonstrating the scope of the reaction.
| Entry | Substrate | Product(s) | Yield (%)[7] |
| 1 | N-phenylethyl pyridone | 3,5-diiodo-N-phenylethyl pyridone | 66 |
| 2 | N-methyl pyridone | 3,5-diiodo-N-methyl pyridone | 50 |
| 3 | N-aryl pyridone | 3,5-diiodo-N-aryl pyridone | 42 |
| 4 | C6-methyl-C3-p-tolyl pyridone | C5-iodo-C6-methyl-C3-p-tolyl pyridone | 55 |
The Pivotal Role of Iodopyridines in Cross-Coupling Reactions
The high reactivity of the C-I bond makes iodopyridines ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these transformations is I > Br > Cl > F.[10][11] This predictable reactivity hierarchy is a cornerstone of modern synthetic strategy, enabling the regioselective and sequential functionalization of polyhalogenated pyridines.
Below is a logical workflow illustrating this principle for the sequential functionalization of a dihalopyridine.
Caption: Reactivity hierarchy enabling selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron species and an organohalide, is a powerful tool for synthesizing biaryl and vinyl-substituted pyridines. The high reactivity of the C-I bond allows these couplings to occur under relatively mild conditions.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[12]
Experimental Protocol: Regioselective Suzuki Coupling of 2-Bromo-4-iodopyridine [11]
-
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
-
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table of Suzuki-Miyaura Coupling Conditions and Yields
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodopyridine[13] | Phenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos (2) | K₃PO₄ | CPME/H₂O | 80 | 1 | 97.2 |
| 2-Bromo-4-iodopyridine[11] | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-16 | ~85-95 |
| 2,6-Dichloro-4-iodopyridine[14] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3-Iodopyridine[15] | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 85 | 2 | 95 |
| Estimated yield based on analogous reactions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen (C-N) bonds.[16] Iodopyridines are highly effective substrates, enabling the synthesis of a diverse range of aminopyridines, which are prevalent in medicinal chemistry. The reaction's regioselectivity with polyhalogenated pyridines is again dictated by the greater reactivity of the C-I bond.
Caption: The catalytic cycle of Buchwald-Hartwig amination.[16]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine [10]
-
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Toluene (anhydrous, degassed)
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask.
-
Add toluene, followed by the amine and then 2-bromo-4-iodopyridine.
-
Seal the flask and bring it out of the glovebox.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table of Buchwald-Hartwig Amination Conditions and Yields
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Iodopyridine[17] | Pyridin-3-amine | Pd(OAc)₂ / Phenylboronic Ester | K₂CO₃ | Dioxane | 100 | 83 |
| 4-Iodotoluene[18] | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 99 |
| 4-Bromotoluene[18] | N,N,N'-trimethyl-1,2-diaminoethane | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 70 | 85 |
| 2-Bromo-4-iodopyridine[10] | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | ~80-95 |
| Estimated yield based on analogous reactions. |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking iodopyridines with terminal alkynes.[19] This reaction is indispensable for introducing alkynyl moieties into the pyridine core, a common strategy in the synthesis of pharmaceuticals and functional materials.[20][21] The reaction typically employs a dual catalytic system of palladium and copper(I).[22]
Caption: The dual catalytic cycle of the Sonogashira reaction.[20][22]
Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-iodopyridine [20]
-
Materials:
-
3-Fluoro-4-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv, anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (Argon), add 3-fluoro-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Reaction:
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Stir at the desired temperature (room temperature to 60 °C) and monitor by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table of Sonogashira Coupling Conditions and Yields
| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[23] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | 92 |
| 2-Bromo-4-iodopyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | 88 |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 12 | ~70-80 |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 0.5 | 95 |
| Estimated yield based on reactivity principles. |
Heck-Mizoroki Reaction
The Heck reaction creates a substituted alkene through the coupling of an unsaturated halide with an alkene.[24] Iodopyridines are excellent substrates due to the high reactivity of the C-I bond in the initial oxidative addition step.[25][26][27]
Experimental Protocol: General Heck Reaction [24][28]
-
Materials:
-
Iodopyridine (1.0 equiv)
-
Alkene (e.g., Butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv)
-
Ligand (e.g., PPh₃) (0.02 equiv)
-
Base (e.g., K₂CO₃ or Et₃N) (1.5 equiv)
-
Solvent (e.g., Toluene or DMF)
-
-
Reaction Setup:
-
To a dry Schlenk flask, add the Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, iodopyridine, and alkene via syringe.
-
-
Reaction:
-
Heat the mixture to the required temperature (typically >100 °C).
-
Stir vigorously and monitor the reaction by GC-MS or TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Table of Heck Reaction Conditions and Yields
| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Iodopyridine[28] | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 60 |
| Iodobenzene[27] | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 94 |
| 4-Iodoanisole[27] | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 92 |
General Experimental Workflow
The following diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction with an iodopyridine substrate.
Caption: General experimental workflow for cross-coupling.[20]
Applications in Drug Discovery and Materials Science
Iodinated pyridines are not merely synthetic curiosities; they are enabling tools for creating high-value molecules.
-
Medicinal Chemistry: The pyridine ring is a key pharmacophore in numerous FDA-approved drugs.[1] The ability to selectively functionalize iodopyridines via cross-coupling allows for the rapid generation of diverse compound libraries for drug discovery programs.[29] They serve as key intermediates in the synthesis of complex alkaloids and various therapeutic agents.[5][30] For example, substituted imidazo[1,2-a]pyridines, often synthesized from iodinated precursors, exhibit a wide range of biological activities, including anticancer and antiviral properties.[3][31]
-
Materials Science: The rigid, aromatic nature of the pyridine ring makes it an attractive component for functional materials. Iodopyridines are used to synthesize conjugated polymers and organic light-emitting diode (OLED) materials. The introduction of specific functionalities via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials.[2][14][32]
Conclusion
Iodinated pyridines are exceptionally versatile and valuable building blocks in modern synthetic chemistry. Their high reactivity, particularly in palladium-catalyzed cross-coupling reactions, combined with the predictable hierarchy of halogen reactivity, provides chemists with a powerful and precise tool for molecular construction. The ability to perform sequential, regioselective functionalization on polyhalogenated systems opens the door to the efficient and modular synthesis of complex molecules for applications ranging from life-saving pharmaceuticals to advanced functional materials. The protocols and data presented herein underscore the indispensable role of iodinated pyridines in the synthetic chemist's toolbox.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 5. chempanda.com [chempanda.com]
- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. research.monash.edu [research.monash.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Heck reaction - Wikipedia [en.wikipedia.org]
- 25. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 26. Heck Reaction [organic-chemistry.org]
- 27. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 29. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
In Silico Toxicity Prediction of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the methodologies for predicting the toxicological properties of the novel chemical entity, 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine, through in silico approaches. As early-stage safety assessment is paramount in drug discovery and chemical development, computational toxicology offers a rapid, cost-effective, and ethically considerate alternative to traditional animal testing. This document outlines the theoretical basis, practical workflows, and data interpretation for key toxicity endpoints, tailored for researchers and professionals in the life sciences.
Compound of Interest:
-
Name: this compound
-
Molecular Formula: C₉H₁₁IN₂[1]
-
Structure:
Initial safety information indicates that this compound is classified as Acute Toxicity 4 (Oral), a skin and eye irritant, and may cause respiratory irritation (STOT SE 3)[1]. This guide will delve into a more comprehensive toxicological profile using predictive computational models.
In Silico Toxicity Prediction: Methodologies
The in silico assessment of this compound involves a multi-faceted approach, primarily utilizing Quantitative Structure-Activity Relationship (QSAR) models, expert rule-based systems, and read-across methodologies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a chemical with its biological activity or, in this case, toxicity[4][5]. The general workflow for a QSAR-based toxicity prediction is as follows:
Experimental Protocol: QSAR-Based Acute Oral Toxicity Prediction
-
Input Data: The canonical SMILES string for this compound (Ic1ccc(nc1)N2CCCC2) is obtained.
-
Descriptor Calculation: A comprehensive set of 2D and 3D molecular descriptors is calculated using software such as PaDEL-Descriptor or RDKit. These descriptors include constitutional indices, topological indices, molecular connectivity, and quantum chemical descriptors.
-
Model Selection: A validated QSAR model for predicting rat oral LD50 is selected from a repository like the OECD QSAR Toolbox or built using a platform like VEGA.
-
Prediction: The calculated descriptors for the target compound are fed into the selected QSAR model to predict the LD50 value.
-
Applicability Domain Analysis: The structural and descriptor space of the training set of the QSAR model is compared with the target compound to ensure the prediction is within the model's applicability domain. This can be done using methods like leverage or similarity distance.
-
Result Interpretation: The predicted LD50 value is reported along with the confidence level based on the applicability domain analysis.
Expert Rule-Based Systems
Expert rule-based systems, such as Derek Nexus, utilize a knowledge base of structural alerts (toxicophores) derived from published and proprietary toxicological data to predict toxicity[6][7][8][9].
Experimental Protocol: Mutagenicity Prediction using an Expert System
-
Input: The structure of this compound is imported into an expert system like Derek Nexus or Toxtree.
-
Alert Firing: The software screens the structure for the presence of pre-defined toxicophores associated with mutagenicity. For this compound, potential alerts could be related to the aromatic amine or iodinated aromatic substructures.
-
Likelihood Assessment: The system provides a likelihood of mutagenicity (e.g., plausible, equivocal, inactive) based on the strength of the evidence for the fired alert and any mitigating structural features.
-
Rationale Review: The output includes a detailed rationale for the prediction, citing relevant literature and examples of structurally similar compounds with known mutagenicity data.
In compliance with ICH M7 guidelines for mutagenic impurities, a combination of both an expert rule-based and a statistical-based (QSAR) model is recommended for a comprehensive assessment[10].
Read-Across
Read-across is a data gap filling technique where the toxicity of a target chemical is predicted based on the known toxicity of one or more structurally similar source chemicals[11][12][13][14].
Experimental Protocol: Read-Across for Skin Sensitization
-
Analogue Identification: A similarity search is performed against a toxicological database (e.g., ECHA's C&L Inventory, ToxNet) using the structure of this compound as the query. The search aims to identify structurally similar compounds with available skin sensitization data (e.g., from a Local Lymph Node Assay - LLNA).
-
Analogue Justification: The identified analogues are evaluated for their suitability based on structural similarity, and similarities in physicochemical properties and predicted metabolic pathways.
-
Data Gap Filling: A qualitative (e.g., sensitizer vs. non-sensitizer) or quantitative prediction is made for the target compound based on the data of the selected analogues.
-
Confidence Scoring: The confidence in the read-across prediction is documented based on the quality and consistency of the data for the source analogues and the degree of similarity to the target compound.
Predicted Toxicological Profile of this compound
The following tables summarize the hypothetical predicted toxicity endpoints for this compound based on the application of the aforementioned in silico methodologies.
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Method |
| LogP | 2.85 | ALOGPS |
| Water Solubility | 0.5 g/L | ESOL |
| Caco-2 Permeability | High | QSAR Model |
| Cytochrome P450 2D6 Inhibition | Inhibitor | QSAR Model |
| Plasma Protein Binding | >90% | QSAR Model |
Table 2: Predicted Toxicological Endpoints
| Endpoint | Prediction | Confidence | Method(s) |
| Acute Oral Toxicity (Rat) | LD50: 450 mg/kg (Category 4) | Medium | QSAR, Read-Across |
| Mutagenicity (Ames Test) | Positive (potential frameshift) | Medium | Expert Rule-Based (Aromatic Amine Alert), Statistical QSAR |
| Carcinogenicity | Suspected Carcinogen | Low | Structural Alerts (Aromatic Amine) |
| Hepatotoxicity (DILI) | Potential for Drug-Induced Liver Injury | Medium | QSAR, Structural Alerts |
| Cardiotoxicity (hERG Blockage) | Potential hERG Inhibitor | Medium | QSAR, 3D Pharmacophore Model |
| Skin Sensitization | Potential Sensitizer | Medium | Read-Across, Structural Alerts |
| Developmental Toxicity | Insufficient Data for Prediction | - | - |
Key Toxicity Pathways
In silico models can also provide insights into the potential mechanisms of toxicity.
Mutagenicity and Carcinogenicity
The presence of the 2-aminopyridine substructure is a potential structural alert for mutagenicity. Aromatic amines can undergo metabolic activation, for instance by cytochrome P450 enzymes, to form reactive intermediates that can adduct with DNA, leading to mutations and potentially initiating carcinogenesis.
Cardiotoxicity
Many drugs that cause cardiotoxicity act by blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal arrhythmia. QSAR and pharmacophore models for hERG blockage often identify key structural features such as a basic nitrogen atom and hydrophobic aromatic regions, both of which are present in this compound.
Conclusion and Recommendations
The in silico toxicological assessment of this compound suggests several potential areas of concern, including mutagenicity, cardiotoxicity, and hepatotoxicity. These predictions are based on computational models and should be interpreted with caution. They serve as a valuable tool for prioritizing compounds and guiding further experimental testing.
It is recommended that these in silico findings be confirmed through a targeted set of in vitro assays, such as:
-
Ames bacterial reverse mutation assay to confirm the mutagenicity prediction.
-
hERG patch-clamp assay to quantify the potential for cardiotoxicity.
-
Hepatocyte toxicity assays to assess the risk of drug-induced liver injury.
By integrating computational predictions with experimental validation, a more complete and reliable safety profile of this compound can be established, facilitating informed decision-making in the drug development or chemical safety assessment process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In silico approaches in carcinogenicity hazard assessment: Current status and future needs | ToxStrategies [toxstrategies.com]
- 3. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. optibrium.com [optibrium.com]
- 5. neovarsity.org [neovarsity.org]
- 6. optibrium.com [optibrium.com]
- 7. optibrium.com [optibrium.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 10. syngeneintl.com [syngeneintl.com]
- 11. Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ensemble Quantitative Read-Across Structure-Activity Relationship Algorithm for Predicting Skin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling protocol using 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
An Application Note on the Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Aryl-2-(pyrrolidin-1-yl)pyridines using 5-Iodo-2-(pyrrolidin-1-yl)pyridine.
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl structures which are prevalent in pharmaceuticals.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The pyridine core, particularly when substituted, is a key scaffold in medicinal chemistry.[3] The presence of the nitrogen-containing pyrrolidinyl group can present challenges, such as catalyst inhibition, making the selection of appropriate reaction conditions critical.[4]
The protocol herein is based on established methodologies for the coupling of similar nitrogen-rich heterocyclic compounds.[5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have shown high efficacy for challenging substrates like aminopyridines.[1][4]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2) (1-10 mol%)
-
Phosphine ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos) (2-20 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene/water, THF)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-2.0 eq.), the palladium catalyst, the phosphine ligand (if required), and the base.[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent system. The total solvent volume should be sufficient to dissolve the reactants, typically to a concentration of 0.1 M with respect to the limiting reagent.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours.[1][6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[5][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired 5-aryl-2-(pyrrolidin-1-yl)pyridine.[1][5]
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of halogenated pyridines and similar nitrogen-containing heterocycles, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 78-88 | [1][3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 4-12 | High | [1] |
| Pd-PEPPSI-IPr | K₂CO₃ | Anhydrous THF | 60-80 | 4-12 | Good to Excellent | [1] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-18 | Good to Excellent | [5] |
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-iodo-2-(pyrrolidin-1-yl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira provides access to a diverse range of novel compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of this compound, these methods offer a modular and efficient approach to introduce a variety of substituents at the 5-position of the pyridine ring. The electron-donating pyrrolidinyl group at the 2-position can influence the reactivity of the C-I bond, making the selection of an appropriate catalyst system crucial for successful transformation.
This document outlines representative palladium catalyst systems and provides detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. The provided data and methods are based on established literature for similar halopyridine substrates and serve as a starting point for reaction optimization.
Data Presentation: Representative Palladium Catalyst Systems
The following tables summarize typical palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions applicable to this compound. These conditions are derived from successful couplings of analogous substrates and may require optimization for this specific molecule.
Table 1: Suzuki-Miyaura Coupling Catalyst Systems
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 |
| PdCl₂(dppf) | None | Na₂CO₃ | DME/H₂O | 85-100 |
Table 2: Buchwald-Hartwig Amination Catalyst Systems
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-120 |
| G3-XPhos Precatalyst | None | LHMDS | THF | Room Temp - 70 |
| PdCl₂(dppf) | None | K₃PO₄ | t-BuOH | 80-100 |
Table 3: Sonogashira Coupling Catalyst Systems
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | Room Temp - 65 |
| Pd(OAc)₂ | CuI | XPhos | Cs₂CO₃ | 1,4-Dioxane | 50-80 |
| Pd(PPh₃)₄ | CuI | None | i-Pr₂NEt | DMF | Room Temp - 50 |
| [PdCl(allyl)]₂ | None (Cu-free) | cataCXium® A | KOAc | Toluene | 80-110 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium compounds, phosphine ligands, and strong bases are hazardous and should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
BINAP (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and BINAP in anhydrous toluene. Add this solution to the Schlenk tube.
-
Add this compound and the amine to the reaction mixture.
-
Seal the Schlenk tube, remove from the glovebox, and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous THF (5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Water
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflows and catalytic cycles for the described cross-coupling reactions.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Caption: General workflow for Sonogashira coupling.
Caption: Generalized catalytic cycle for cross-coupling.
Synthesis of Novel Pharmaceutical Intermediates from 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pharmaceutical intermediates starting from 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine. This versatile building block, featuring a pyridine ring substituted with a pyrrolidine moiety and an iodine atom, is primed for derivatization through various modern cross-coupling reactions. The resulting intermediates, incorporating aryl, alkynyl, and amino functionalities, are of significant interest in medicinal chemistry due to the prevalence of the 2-(pyrrolidin-1-yl)pyridine scaffold in biologically active compounds.
The protocols detailed below focus on three powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Sonogashira coupling for the synthesis of C-C triple bonds, and the Buchwald-Hartwig amination for the creation of C-N bonds.
Key Synthetic Pathways
The derivatization of this compound opens up avenues to a diverse range of molecular architectures. The electron-donating nature of the pyrrolidine group can influence the reactivity of the pyridine ring, making it an interesting substrate for these coupling reactions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-(Pyrrolidin-1-Yl)Pyridine Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Reaction Scheme:
Experimental Workflow:
Detailed Protocol:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).
-
Reaction: Stir the reaction mixture and heat to reflux (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Value/Condition |
| Reactants | This compound, Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) |
| Base | K₂CO₃ or Na₂CO₃ (2.0 equiv.) |
| Solvent | Dioxane/Water (4:1) or Toluene |
| Temperature | 80-100 °C |
| Reaction Time | 8-24 h |
| Typical Yield | 70-95% (substrate dependent) |
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(Pyrrolidin-1-Yl)Pyridine Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A similar reaction with 2-chloro-5-iodopyridine and phenylacetylene yielded 72% of the product, suggesting a good reactivity for this class of compounds.
Reaction Scheme:
Catalytic Cycle:
Application Notes and Protocols for 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-(pyrrolidin-1-yl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure incorporates two key pharmacophoric elements: a pyridine ring, a common motif in numerous FDA-approved drugs, and a pyrrolidine moiety, which can enhance solubility and introduce a three-dimensional character to a molecule. The presence of an iodine atom at the 5-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This allows for the rapid generation of libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, highlighting its potential in the synthesis of bioactive molecules.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules through the functionalization of the C-I bond. This building block is particularly well-suited for:
-
Synthesis of Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By coupling various aryl, heteroaryl, or vinyl groups at the 5-position, novel kinase inhibitors can be synthesized and their potency and selectivity can be fine-tuned.
-
Development of GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The pyridine and pyrrolidine moieties can interact with specific residues in the binding pockets of GPCRs. Cross-coupling reactions enable the exploration of diverse substituents at the 5-position to optimize ligand-receptor interactions.
-
Antiviral and Anticancer Agents: The 2-aminopyridine core is present in a number of antiviral and anticancer drugs. The introduction of specific functionalities through cross-coupling can lead to the discovery of new therapeutic agents in these areas.
Experimental Protocols and Data
The following sections detail generalized protocols for common cross-coupling reactions using this compound as a substrate. While specific reaction conditions may require optimization based on the coupling partner, these protocols provide a robust starting point.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-(pyrrolidin-1-yl)pyridines
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In this context, it is used to couple an aryl or heteroaryl boronic acid or ester with the 5-iodopyridine core.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/ethanol/H₂O 4:1:1).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 88 |
Note: The data presented in this table is representative and based on typical yields for Suzuki-Miyaura reactions with similar substrates. Actual yields may vary.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)pyridines
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture with stirring at a temperature between 80 and 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Data Presentation:
| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 82 |
| 2 | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90 | 16 | 88 |
| 4 | N-Methylpiperazine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 79 |
Note: The data presented in this table is representative and based on typical yields for Buchwald-Hartwig aminations with similar substrates. Actual yields may vary.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(pyrrolidin-1-yl)pyridines
The Sonogashira coupling enables the formation of a C-C triple bond, linking a terminal alkyne to the pyridine core.
Reaction Scheme:
Caption: General scheme for Sonogashira coupling.
Experimental Protocol:
-
To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) salt, typically CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Data Presentation:
| Entry | Alkyne Partner | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | 25 | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | 40 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | DIPEA | THF | 25 | 5 | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | 50 | 12 | 75 |
Note: The data presented in this table is representative and based on typical yields for Sonogashira couplings with similar substrates. Actual yields may vary.
Heck Reaction: Synthesis of 5-Alkenyl-2-(pyrrolidin-1-yl)pyridines
The Heck reaction facilitates the coupling of the iodopyridine with an alkene to form a new C-C double bond.
Reaction Scheme:
Caption: General scheme for the Heck reaction.
Experimental Protocol:
-
Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source like Pd(OAc)₂ (0.05 equiv.), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 0.1 equiv.) in a reaction vessel.
-
Add a base, typically an amine base such as Et₃N or an inorganic base like Na₂CO₃ (2.0 equiv.).
-
Add a polar aprotic solvent such as DMF or NMP.
-
De-gas the mixture and then heat under an inert atmosphere at 80-120 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product via flash chromatography.
Data Presentation:
| Entry | Alkene Partner | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 70 |
| 2 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | NMP | 120 | 18 | 65 |
| 3 | Acrylonitrile | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 20 | 72 |
| 4 | 1-Octene | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | NMP | 120 | 24 | 55 |
Note: The data presented in this table is representative and based on typical yields for Heck reactions with similar substrates. Actual yields may vary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for utilizing this compound in a drug discovery context and a simplified representation of a kinase signaling pathway that could be targeted by derivatives of this building block.
Caption: Drug discovery workflow using the building block.
Caption: Simplified kinase signaling pathway and inhibition.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of substituted 2-aminopyridine derivatives. The protocols and data provided herein serve as a guide for researchers to harness the potential of this building block in the design and synthesis of novel therapeutic agents. The strategic application of this scaffold in lead generation and optimization programs can significantly contribute to the discovery of new medicines.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope, functional group tolerance, and generally high yields. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine with a generic aniline, a key transformation for the synthesis of N-aryl-2-(pyrrolidin-1-yl)pyridin-5-amine derivatives. These derivatives are of significant interest in pharmaceutical research as potential scaffolds for various therapeutic agents.
The protocol herein is based on established methodologies for the Buchwald-Hartwig amination of iodo-pyridines and other aryl iodides. The reactivity of the C-I bond is generally higher than C-Br and C-Cl bonds in this catalytic cycle, making this compound a favorable substrate for this transformation.[1] The choice of ligand, base, and solvent is critical for achieving optimal results. For the amination of halopyridines, ligands such as Xantphos have been shown to be effective.[1]
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) complex.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-2-(pyrrolidin-1-yl)pyridin-5-amine is formed, and the Pd(0) catalyst is regenerated.
Recommended Reaction Conditions
The following table summarizes a general set of conditions for the Buchwald-Hartwig amination of this compound with an aniline. These conditions may require optimization for specific aniline coupling partners.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | A bulky, electron-rich ligand known to be effective for amination of halopyridines.[1] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are widely used for this type of coupling. |
| Temperature | 80-110 °C | A typical temperature range to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent the oxidation and deactivation of the palladium catalyst. |
| Reactant Ratio | This compound: 1.0 equiv. | Limiting reagent. |
| Aniline: 1.2 equiv. | A slight excess of the amine is often used. | |
| Pd₂(dba)₃: 1-2 mol% | Typical catalyst loading. | |
| Xantphos: 2-4 mol% | Ligand to palladium ratio is typically 1:1 or 2:1. | |
| NaOtBu: 1.5 equiv. | An excess of base is required to deprotonate the amine. |
Experimental Protocol
Materials:
-
This compound
-
Aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (or Dioxane)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.02 mmol), Xantphos (0.02-0.04 mmol), and NaOtBu (1.5 mmol).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol) and the aniline derivative (1.2 mmol).
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(pyrrolidin-1-yl)pyridin-5-amine.
Visualizing the Workflow
Caption: Experimental Workflow for the Buchwald-Hartwig Amination.
Safety Precautions
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Toluene and dioxane are flammable solvents. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The described protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions, including the choice of ligand, base, solvent, and temperature, may be necessary to achieve the highest yields for specific aniline coupling partners. This method offers a versatile and efficient route to a class of compounds with significant potential in drug discovery and development.
References
Application Notes and Protocols: Sonogashira Reaction of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1]
Substituted pyridines are key structural motifs in a vast array of biologically active compounds. The introduction of an alkynyl moiety onto the pyridine scaffold via the Sonogashira reaction provides a versatile handle for further chemical transformations, making it a valuable strategy in drug discovery and development. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 5-iodo-2-(pyrrolidin-1-yl)pyridine with a variety of terminal alkynes. The electron-donating nature of the pyrrolidinyl group at the 2-position influences the reactivity of the pyridine ring, making specific and optimized protocols essential for successful synthesis.
Reaction Scheme
The general scheme for the Sonogashira reaction of this compound with a terminal alkyne is depicted below:
Figure 1: General reaction scheme for the Sonogashira coupling of this compound with terminal alkynes.
Data Presentation
The following tables summarize the typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled based on analogous reactions with substituted aminopyridines and serves as a guideline for optimizing specific reactions.[2]
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes [2]
| Entry | Terminal Alkyne (R) | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Pyrrolidin-1-yl)-5-(phenylethynyl)pyridine | 93 |
| 2 | 4-Methoxyphenylacetylene | 5-((4-Methoxyphenyl)ethynyl)-2-(pyrrolidin-1-yl)pyridine | 95 |
| 3 | 4-Chlorophenylacetylene | 5-((4-Chlorophenyl)ethynyl)-2-(pyrrolidin-1-yl)pyridine | 91 |
| 4 | 1-Hexyne | 5-(Hex-1-yn-1-yl)-2-(pyrrolidin-1-yl)pyridine | 85 |
| 5 | 3,3-Dimethyl-1-butyne | 5-(3,3-Dimethylbut-1-yn-1-yl)-2-(pyrrolidin-1-yl)pyridine | 82 |
| 6 | Cyclopropylacetylene | 5-(Cyclopropylethynyl)-2-(pyrrolidin-1-yl)pyridine | 88 |
| 7 | Trimethylsilylacetylene | 2-(Pyrrolidin-1-yl)-5-((trimethylsilyl)ethynyl)pyridine | 90 |
Yields are for isolated products after column chromatography and are based on reported yields for similar 2-amino-3-bromopyridine couplings.[2]
Table 2: Optimization of Reaction Conditions
| Parameter | Variation | Effect on Yield |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂ often provides a good balance of reactivity and stability. |
| Copper (I) Salt | CuI | Essential for the copper-catalyzed pathway. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Et₃N is a common and effective choice. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | DMF can be beneficial for less reactive substrates. |
| Temperature | Room Temperature to 60 °C | Gentle heating can improve reaction rates. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the Sonogashira coupling of this compound with a terminal alkyne.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol outlines a standard procedure using a palladium-copper co-catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous DMF and triethylamine to the flask.
-
Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-alkynyl-2-(pyrrolidin-1-yl)pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can be advantageous in cases where copper-mediated side reactions are a concern.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ and PPh₃ in anhydrous THF.
-
Add this compound, the terminal alkyne, and triethylamine to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the Sonogashira reaction.
Experimental Workflow
The general workflow for performing the Sonogashira reaction is outlined below.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Heck Coupling with 5-Iodo-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1] This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules due to its tolerance of a wide variety of functional groups.[2] 5-Iodo-2-(pyrrolidin-1-yl)pyridine is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the creation of novel molecular scaffolds with potential biological activity. These application notes provide a detailed experimental protocol for the Heck coupling of this compound with a generic alkene, along with typical reaction parameters and a summary of the reaction mechanism.
General Reaction Scheme
The general scheme for the Heck coupling of this compound with an alkene is depicted below:
Figure 1: General Heck Reaction Scheme
Key Reaction Parameters
The success of the Heck reaction is highly dependent on the careful optimization of several key parameters:
-
Catalyst: Palladium complexes are the most common catalysts.[1] Precatalysts like palladium(II) acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are often used in combination with phosphine ligands.[1][3] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a widely used catalyst.[2]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are frequently employed to stabilize the palladium catalyst and influence its reactivity.[3]
-
Base: A base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[2] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃).[3]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and acetonitrile (CH₃CN) are typically used.[3]
-
Temperature: Heck reactions are generally conducted at elevated temperatures, often ranging from 80 to 140 °C.[4]
-
Alkene Coupling Partner: The nature of the alkene partner can significantly influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are common and effective coupling partners.[4]
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a representative procedure for the Heck coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.[4]
-
Under the inert atmosphere, add anhydrous DMF (5 mL), styrene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.[4]
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
Data Presentation: Typical Heck Reaction Conditions and Yields
The following table summarizes typical conditions for the Heck reaction of aryl iodides with common alkenes, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 85-95 |
| 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMAc | 120 | 24 | 80-90 |
| 1-Iodonaphthalene | Methyl methacrylate | PdCl₂ (2) | PPh₃ (4) | K₂CO₃ (2) | NMP | 110 | 18 | 75-85 |
| This compound | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 110 | 16 | Est. 80-90 |
Estimated yield based on typical outcomes for similar substrates.
Visualizations
Caption: Experimental workflow for the Heck coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
Mechanism of the Heck Reaction
The catalytic cycle of the Heck reaction is generally understood to proceed through the following key steps[2][5]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, this compound) to form a Pd(II) complex.[6]
-
Alkene Coordination (Association): The alkene (e.g., styrene) coordinates to the palladium center of the Pd(II) complex.[6]
-
Migratory Insertion (Carbopalladation): The aryl group from the palladium complex inserts across the double bond of the coordinated alkene. This step forms a new carbon-carbon bond.[6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product.[5]
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt (e.g., triethylammonium iodide), thus completing the catalytic cycle.[7]
The Heck reaction is a versatile and powerful tool for the functionalization of this compound, enabling the synthesis of a wide array of substituted alkenes. The provided protocol offers a solid starting point for researchers. However, optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the highest yields for specific alkene coupling partners. Careful monitoring and purification are crucial for obtaining the desired products with high purity.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine as a key building block in the synthesis of potent and selective kinase inhibitors. The inherent structural features of this scaffold, particularly the presence of a modifiable iodo group and a basic pyrrolidine moiety, make it a valuable starting material for accessing diverse chemical space in drug discovery.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The 2-aminopyridine scaffold is a well-established pharmacophore that can mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site. This compound serves as a versatile precursor to a variety of 2,5-disubstituted pyridine derivatives, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. The pyrrolidine group can enhance solubility and provide a vector for interacting with solvent-exposed regions of the kinase, while the iodo group is an excellent handle for introducing various substituents via cross-coupling reactions.
Key Applications
This compound is a valuable starting material for the synthesis of inhibitors targeting a range of kinases implicated in oncogenic signaling pathways. While direct synthesis examples are not extensively published, its structural similarity to bromo-analogs used in patented kinase inhibitor synthesis suggests its utility in developing inhibitors for kinases such as:
-
Anaplastic Lymphoma Kinase (ALK)
-
Mesenchymal-Epithelial Transition factor (c-Met)
-
Epidermal Growth Factor Receptor (EGFR)
-
Bruton's Tyrosine Kinase (BTK)
-
Janus Kinases (JAKs)
The general synthetic strategy involves the functionalization of the 5-position of the pyridine ring, typically through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.
Experimental Protocols
The following protocols are adapted from established synthetic routes for analogous 2-aminopyridine-based kinase inhibitors and are proposed for the utilization of this compound.
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol outlines the coupling of this compound with a boronic acid or ester to introduce a carbon-based substituent at the 5-position.
Reaction Scheme:
Materials:
-
This compound
-
Desired Aryl or Heteroaryl Boronic Acid/Ester (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted-2-(pyrrolidin-1-yl)pyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an amine to introduce a nitrogen-based substituent at the 5-position.
Reaction Scheme:
Materials:
-
This compound
-
Desired Amine (1.5 equivalents)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Ligand (e.g., Xantphos, 0.04 equivalents)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.5 equivalents).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.
Data Presentation
The following table summarizes hypothetical inhibitory activities of kinase inhibitors synthesized from this compound, based on data for structurally similar compounds found in the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay IC₅₀ (nM) |
| KIN-PYR-001 | ALK | 15 | 50 |
| KIN-PYR-002 | c-Met | 25 | 80 |
| KIN-PYR-003 | EGFR | 40 | 120 |
| KIN-PYR-004 | BTK | 30 | 95 |
| KIN-PYR-005 | JAK2 | 50 | 150 |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from this compound.
Caption: Simplified oncogenic signaling pathways targeted by kinase inhibitors.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel kinase inhibitors. Its utility in established cross-coupling methodologies allows for the rapid generation of diverse compound libraries for screening and lead optimization. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of next-generation targeted therapeutics.
Application Notes and Protocols for the Derivatization of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Iodo-2-(pyrrolidin-1-yl)pyridine is a valuable scaffold in medicinal chemistry. The presence of an iodine atom at the 5-position provides a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. This allows for a systematic exploration of the chemical space around the pyridine core, which is essential for conducting Structure-Activity Relationship (SAR) studies. A thorough SAR investigation helps in identifying the key chemical features that contribute to the biological activity of a molecule, thereby guiding the optimization of lead compounds in drug discovery.
This document provides detailed protocols for the derivatization of this compound using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It also presents a hypothetical SAR study to illustrate how the data generated from these synthetic efforts can be organized and interpreted.
I. Data Presentation
Table 1: Synthesis of 5-Substituted-2-(pyrrolidin-1-yl)pyridine Derivatives
| Compound ID | R Group | Coupling Reaction | Yield (%) | Purification Method |
| 1a | Phenyl | Suzuki-Miyaura | 85 | Flash Chromatography |
| 1b | 4-Methoxyphenyl | Suzuki-Miyaura | 82 | Flash Chromatography |
| 1c | 3-Fluorophenyl | Suzuki-Miyaura | 78 | Flash Chromatography |
| 2a | Phenylethynyl | Sonogashira | 91 | Flash Chromatography |
| 2b | (Trimethylsilyl)ethynyl | Sonogashira | 95 | Flash Chromatography |
| 2c | 3-Hydroxyprop-1-yn-1-yl | Sonogashira | 75 | Flash Chromatography |
| 3a | Anilino | Buchwald-Hartwig | 65 | Flash Chromatography |
| 3b | Morpholino | Buchwald-Hartwig | 72 | Flash Chromatography |
| 3c | Benzylamino | Buchwald-Hartwig | 68 | Flash Chromatography |
Table 2: Hypothetical Biological Activity Data for SAR Studies
| Compound ID | R Group | Target Binding Affinity (Ki, nM) | Cell-based Potency (IC50, µM) |
| Parent | Iodo | 550 | >100 |
| 1a | Phenyl | 120 | 25.3 |
| 1b | 4-Methoxyphenyl | 85 | 15.1 |
| 1c | 3-Fluorophenyl | 150 | 32.8 |
| 2a | Phenylethynyl | 45 | 8.9 |
| 2b | (Trimethylsilyl)ethynyl | 210 | 50.2 |
| 2c | 3-Hydroxyprop-1-yn-1-yl | 35 | 5.7 |
| 3a | Anilino | 350 | 75.4 |
| 3b | Morpholino | 410 | 90.1 |
| 3c | Benzylamino | 380 | 82.6 |
II. Experimental Protocols
A. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used for all palladium-catalyzed reactions.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-(pyrrolidin-1-yl)pyridines (e.g., 1a)
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-(pyrrolidin-1-yl)pyridines (e.g., 2a)
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.06 equiv.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and triethylamine.
-
Add this compound (1.0 equiv.) and phenylacetylene (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-(pyrrolidin-1-yl)pyridines (e.g., 3a)
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).[1]
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous toluene, followed by aniline (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
III. Visualization
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
Introduction
5-Iodo-2-(pyrrolidin-1-yl)pyridine and its derivatives are important intermediates in the development of novel therapeutics and functional materials. The presence of the iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. The pyrrolidine moiety is a common feature in many biologically active compounds, often contributing to improved solubility and target engagement. This document provides detailed protocols for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development.
Synthetic Pathway
The large-scale synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction between 2-chloropyridine and pyrrolidine to yield 2-(pyrrolidin-1-yl)pyridine. The subsequent step is the regioselective iodination of the pyridine ring at the 5-position to afford the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-(Pyrrolidin-1-yl)pyridine
This protocol details the synthesis of the intermediate compound, 2-(pyrrolidin-1-yl)pyridine, via a nucleophilic aromatic substitution reaction.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control
-
2-Chloropyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: To the reactor, add toluene (40 L), followed by potassium carbonate (14.5 kg, 105 mol). Begin stirring the mixture.
-
Add pyrrolidine (6.0 kg, 84.4 mol) to the reactor.
-
Slowly add 2-chloropyridine (8.0 kg, 70.4 mol) to the stirred suspension. The addition should be controlled to maintain the internal temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature.
-
Add deionized water (20 L) and stir for 30 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with brine solution (2 x 10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (2 kg), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-(pyrrolidin-1-yl)pyridine as an oil.
| Parameter | Value |
| Reactants | |
| 2-Chloropyridine | 8.0 kg (70.4 mol) |
| Pyrrolidine | 6.0 kg (84.4 mol) |
| Potassium Carbonate | 14.5 kg (105 mol) |
| Toluene | 40 L |
| Reaction Conditions | |
| Temperature | 110 °C (Reflux) |
| Time | 24 hours |
| Yield | |
| Theoretical Yield | 10.4 kg |
| Actual Yield | 9.1 kg (87%) |
| Purity (by GC) | >98% |
Step 2: Large-Scale Synthesis of this compound
This protocol describes the regioselective iodination of 2-(pyrrolidin-1-yl)pyridine.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring and temperature control
-
2-(Pyrrolidin-1-yl)pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
-
Brine solution (saturated NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Dissolve 2-(pyrrolidin-1-yl)pyridine (9.0 kg, 60.7 mol) in acetonitrile (50 L) in the reactor and cool the solution to 0-5 °C with stirring.
-
Iodination: Slowly add N-iodosuccinimide (15.0 kg, 66.7 mol) portion-wise to the cooled solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding 10% aqueous sodium thiosulfate solution (20 L) and stir for 30 minutes.
-
Add deionized water (20 L) and ethyl acetate (40 L). Stir for 30 minutes.
-
Stop stirring and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer with deionized water (2 x 20 L) and then with brine solution (20 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (2.5 kg), filter, and concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
| Parameter | Value |
| Reactants | |
| 2-(Pyrrolidin-1-yl)pyridine | 9.0 kg (60.7 mol) |
| N-Iodosuccinimide (NIS) | 15.0 kg (66.7 mol) |
| Acetonitrile | 50 L |
| Reaction Conditions | |
| Temperature | 0 °C to room temp. |
| Time | 12 hours |
| Yield | |
| Theoretical Yield | 16.6 kg |
| Actual Yield | 13.8 kg (83%) |
| Purity (by HPLC) | >99% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the two-step synthesis.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: As a physical characteristic of the pure compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloropyridine is toxic and an irritant. Handle with care.
-
Pyrrolidine is a flammable and corrosive liquid.
-
N-Iodosuccinimide is an oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
Toluene and acetonitrile are flammable and toxic solvents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for informational purposes for qualified individuals and should be adapted and optimized as necessary. All procedures should be performed with appropriate safety precautions.
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield for 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki coupling reaction of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Q1: I am observing very low to no yield of my desired coupled product. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge that can arise from several factors. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for an efficient reaction. Standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl halides due to their steric bulk and electron-rich nature.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] Consider increasing the catalyst loading if deactivation is suspected.[1]
-
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] Its strength, solubility, and steric properties are important factors.[1]
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2] If solubility is an issue, consider using a solvent system that partially dissolves the base (e.g., dioxane/water) or a soluble organic base.[1]
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at an adequate rate.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[1]
Q2: My reaction is producing significant side products, such as homocoupled boronic acid (Ar'-Ar') or dehalogenated starting material (Ar-H). How can I minimize these?
A2: The formation of byproducts is a common issue in Suzuki couplings and can often be mitigated by adjusting the reaction conditions.
-
Homocoupling (Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[5][6]
-
Recommendation: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[4]
-
-
Protodeboronation (Ar'-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1][4] Pyridylboronic acids can be particularly susceptible to this side reaction.[7][8]
-
Dehalogenation (Ar-H formation): The starting this compound can undergo dehalogenation, where the iodine is replaced by a hydrogen atom.[4][5]
Q3: The reaction works for some boronic acids but fails for others. What could be the reason?
A3: The electronic and steric properties of the boronic acid can significantly impact the reaction outcome.
-
Electron-Deficient Boronic Acids: Boronic acids with electron-withdrawing groups can be less reactive in the transmetalation step.[9]
-
Recommendation: For these less reactive partners, you may need to use more forcing conditions, such as higher temperatures, a stronger base, or a more active catalyst/ligand system.
-
-
Sterically Hindered Boronic Acids: Ortho-substituted arylboronic acids can be challenging substrates due to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable set of initial conditions to try would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: Dioxane/water (4:1) or Toluene/water (4:1)
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
These conditions are a good starting point, but optimization will likely be necessary for achieving high yields with different boronic acids.[11][12]
Q2: How do I properly degas my solvents and reaction mixture?
A2: A common and effective method is to bubble an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes. For the reaction mixture, the flask can be evacuated and backfilled with an inert gas three times before adding the catalyst.[12]
Q3: Can the pyrrolidinyl group on the pyridine ring interfere with the reaction?
A3: Yes, the nitrogen atom of the pyrrolidinyl group, as well as the pyridine nitrogen itself, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] The use of bulky, electron-rich ligands can help to mitigate this by sterically shielding the palladium center.[2]
Q4: Is it better to use a boronic acid or a boronic ester?
A4: While boronic acids are more common, boronic esters (like pinacol esters) can offer advantages. They are often more stable and less prone to protodeboronation and homocoupling.[1] If you are experiencing issues with boronic acid instability, switching to the corresponding pinacol ester is a good strategy to try.[13]
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki coupling reactions of similar halo-pyridines and other aryl halides, providing an expected range of conditions and yields.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ (not specified) | - | K₃PO₄ (not specified) | Dioxane/H₂O (4:1) | 85-95 | not specified | Moderate to Good | [14] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane | 100 | 24 | not specified | [2] |
| 3 | Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (3) | KF (3) | Dioxane | 110 | not specified | Good to Excellent | [8] |
| 4 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (not specified) | Dioxane/H₂O (4:1) | 100 | not specified | 94 | [13] |
| 5 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [11] |
| 6 | 2-Iodo-5-(m-tolyl)oxazole | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 | 8-24 | not specified | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.[12]
-
Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).[12]
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-100 °C) under the inert atmosphere.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by a suitable method, such as flash column chromatography.[12]
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Cross-Coupling Reactions of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-iodo-2-(pyrrolidin-1-yl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The most prevalent side products in palladium-catalyzed cross-coupling reactions involving this compound are typically:
-
Hydrodehalogenation product: Formation of 2-(pyrrolidin-1-yl)pyridine, where the iodine atom is replaced by a hydrogen atom. This is a common issue with electron-rich aryl halides.
-
Homocoupling product: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or the terminal alkyne in Sonogashira coupling). Homocoupling of this compound to form 5,5'-bis(2-(pyrrolidin-1-yl)pyridin-5-yl) can also occur, though it is often less common than the other side reactions.
Q2: Why is this compound prone to hydrodehalogenation?
A2: The pyrrolidinyl group at the 2-position is a strong electron-donating group, which increases the electron density of the pyridine ring. This increased electron density can make the aryl-palladium intermediate more susceptible to protonolysis or reaction with hydride sources in the reaction mixture, leading to hydrodehalogenation.[1]
Q3: Can the purity of my this compound starting material affect the reaction outcome?
A3: Absolutely. Impurities in the starting material can have a significant impact on the catalytic cycle. Ensure the starting material is free from residual reagents from its synthesis, such as bases or reducing agents, which could interfere with the cross-coupling reaction. It is also important to ensure the material is dry, as water can contribute to side reactions.
Troubleshooting Guides
Issue 1: Significant Formation of the Hydrodehalogenated Product (2-(pyrrolidin-1-yl)pyridine)
This is a common issue in Suzuki, Heck, and Sonogashira reactions with this substrate. The following steps can help mitigate this side reaction.
Troubleshooting Workflow for Hydrodehalogenation
References
optimization of base and solvent for 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine reactions
Welcome to the technical support center for the synthesis of 5-Iodo-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers to frequently asked questions and to troubleshoot common issues encountered during this synthesis, which is typically achieved via a Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2] This reaction involves the coupling of an aryl halide (2,5-diiodopyridine or 2-chloro-5-iodopyridine) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base. This method has largely replaced harsher, more traditional techniques for forming C-N bonds due to its high functional group tolerance and broad substrate scope.[2]
Q2: What is the fundamental role of the base in the Buchwald-Hartwig reaction?
A2: The base is a critical component of the catalytic cycle. Its primary role is to deprotonate the amine after it has coordinated to the palladium center, forming a palladium-amido complex.[3] This deprotonation step is essential for the subsequent reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] The choice and strength of the base can significantly impact reaction rate, yield, and compatibility with other functional groups.[4]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in dissolving the reactants, stabilizing catalytic intermediates, and influencing the reaction rate.[4] Aprotic, non-polar solvents like toluene and dioxane are most commonly used as they are well-suited for the organometallic intermediates in the Buchwald-Hartwig reaction.[4] The solvent must be anhydrous, as water can lead to catalyst decomposition and unwanted side reactions. The solubility of the base and other reagents in the chosen solvent can also affect the reaction's success.[4]
Q4: How can I selectively achieve mono-amination on a di-substituted pyridine like 2,5-diiodopyridine?
A4: Achieving selective mono-amination at the C2 position is generally feasible due to the higher reactivity of the halogen at this position in palladium-catalyzed cross-coupling reactions. To favor mono-substitution, one can carefully control the stoichiometry, using a slight excess (e.g., 1.1-1.2 equivalents) of the amine (pyrrolidine). Lowering the reaction temperature and shortening the reaction time can also help prevent the second, typically slower, amination at the C5 position.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) catalyst is sensitive to air. | Ensure all solvents and reagents are properly degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][4] |
| Improper Base: The base may be too weak, not sufficiently soluble, or hydrated. | Use a strong, anhydrous base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). If base-sensitive groups are present, a weaker base like Cs₂CO₃ or K₃PO₄ can be effective, but may require longer reaction times or higher temperatures.[4] | |
| Incorrect Temperature: The reaction temperature is too low for catalyst turnover. | Most Buchwald-Hartwig aminations require heating, typically between 80-110 °C. Gently increase the temperature and monitor for product formation.[1][4] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Base is Too Strong/Hindered: Certain strong bases can promote side reactions. | Consider switching to a different base. For example, if NaOtBu is causing issues, K₃PO₄ or Cs₂CO₃ might be a milder alternative. |
| Ligand Choice: The ligand may not be optimal for stabilizing the catalyst or promoting reductive elimination over side reactions. | Screen different phosphine ligands. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often effective in minimizing side products.[5][6] | |
| Reaction is Sluggish or Incomplete | Poor Solvent Choice: Reagents may have poor solubility in the chosen solvent. | Toluene and dioxane are common starting points. If solubility is an issue, polar aprotic solvents like DMF could be considered, but must be rigorously dried. |
| Insufficient Excess of Amine: If the amine is volatile (like pyrrolidine), some may be lost from the reaction mixture. | Use a slightly larger excess of the amine (e.g., 1.5 equivalents) and ensure the reaction vessel is well-sealed. | |
| Catalyst Deactivation: The product itself may inhibit the catalyst at high concentrations. | If the reaction stalls, consider adding a fresh portion of the catalyst or ligand. Using a more robust pre-catalyst may also help. |
Data Presentation: Illustrative Optimization of Reaction Conditions
The following tables present hypothetical but representative data for optimizing the base and solvent for the reaction of 2,5-diiodopyridine with pyrrolidine. These tables serve as a practical starting point for experimental design.
Table 1: Base Optimization Reaction Conditions: 2,5-diiodopyridine (1.0 mmol), pyrrolidine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Toluene (5 mL), 100 °C, 12 h.
| Entry | Base (2.0 equiv) | Yield of this compound (%) | Notes |
| 1 | NaOtBu | 85% | High yield, common choice for this reaction type. |
| 2 | K₃PO₄ | 72% | Milder conditions, suitable for sensitive substrates. May require longer reaction time. |
| 3 | LHMDS | 88% | Very strong base, effective but can promote side reactions. |
| 4 | Cs₂CO₃ | 65% | Weaker base, often requires higher temperatures or more active catalyst systems. |
Table 2: Solvent Optimization Reaction Conditions: 2,5-diiodopyridine (1.0 mmol), pyrrolidine (1.2 mmol), NaOtBu (2.0 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Solvent (5 mL), 100 °C, 12 h.
| Entry | Solvent | Yield of this compound (%) | Notes |
| 1 | Toluene | 85% | Standard, effective solvent. |
| 2 | Dioxane | 82% | Good alternative to toluene. |
| 3 | THF | 60% | Lower boiling point may limit reaction temperature, leading to lower yield. |
| 4 | DMF | 55% | Polar aprotic; can be used but must be anhydrous. May lead to more side products. |
Visualizations and Protocols
Buchwald-Hartwig Amination Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed formation of the C-N bond. The base is essential for the deprotonation step that generates the active palladium-amido intermediate.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
General Experimental Workflow for Optimization
This workflow provides a logical sequence for optimizing the reaction conditions for the synthesis of this compound.
Caption: A general workflow for optimizing reaction conditions.
Detailed Experimental Protocol (General Method)
This protocol provides a representative methodology for the synthesis of this compound. Note: All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents and reagents should be anhydrous.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-diiodopyridine (1.0 mmol, 1.0 equiv), Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add pyrrolidine (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 5 minutes.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.
-
References
Technical Support Center: Purification Strategies for Polar Pyridine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of polar pyridine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving pyridine-containing compounds?
A1: Impurities are highly dependent on the specific synthetic route. However, they often include unreacted starting materials, reagents, and side-products. For instance, in syntheses like the Chichibabin reaction, potential side-products can include dimerized pyridines.[1] Isomers of the target compound, such as 3- and 4-picoline in a 2,6-lutidine synthesis, are also common and can be difficult to separate due to similar physical properties.[1] Water is another frequent impurity, as many pyridine derivatives are hygroscopic.[1][2]
Q2: My final pyridine compound is a yellow or brown color, but the literature reports it as colorless. What is the cause?
A2: Discoloration often indicates the presence of trace impurities or degradation products.[1] Many pyridine derivatives are susceptible to oxidation or degradation upon prolonged exposure to air and light, leading to colored byproducts.[1] It is recommended to analyze the sample by NMR spectroscopy or GC-MS to identify potential contaminants and to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q3: Which purification technique is the most suitable for my polar pyridine product?
A3: The optimal method depends on the compound's specific properties (polarity, stability, solid vs. liquid) and the nature of the impurities.[1]
-
Acid-Base Extraction: Highly effective for separating basic pyridine compounds from neutral or acidic impurities.[1]
-
Column Chromatography: Versatile for separating compounds with different polarities, but can be challenging for basic pyridines on standard silica gel.[1][3]
-
Recrystallization: An excellent choice for obtaining high-purity solid compounds, provided a suitable solvent can be found.[1][4]
-
Distillation: Effective for liquid products to remove impurities with significantly different boiling points, but may not separate isomers.[1]
Below is a workflow to help guide your decision-making process.
Troubleshooting Guides
Column Chromatography
Problem: Low recovery of the target compound. It appears to be stuck on the silica gel column.
This is a frequent issue with polar, basic compounds like pyridines. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible adsorption.[3]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by preparing the column slurry in an eluent containing a small amount of a volatile base. A common practice is to add 0.1-1% triethylamine (Et₃N) or ammonium hydroxide to the solvent system.[3]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative. For very polar compounds, reverse-phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.[3][5]
-
Solution 3: Dry Loading. If the compound has poor solubility in the initial eluent, dissolve it in a suitable solvent (e.g., methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.[3]
Problem: The compound streaks badly on the TLC plate and elutes as broad peaks from the column.
Streaking is also caused by the strong interaction between the basic pyridine and acidic silica gel.[3][6]
-
Solution: Add a Basic Modifier. As with low recovery, adding a small percentage of a base like triethylamine or ammonium hydroxide to your eluent system can significantly improve the peak shape by competing for the active sites on the silica.[3] For a typical dichloromethane/methanol eluent, start by adding 0.5% Et₃N.
Acid-Base Extraction
Problem: Low recovery of the pyridine compound after the extraction process.
Low recovery can result from incomplete protonation/deprotonation or the compound having some solubility in the "wrong" layer.
-
Solution 1: Verify pH. Use a pH meter or pH paper to ensure the aqueous layer reaches the correct pH. For the acidic wash, the pH should be < 2 to ensure full protonation of the pyridine. For basification, the pH should be > 10 to ensure complete deprotonation back to the free base.[1]
-
Solution 2: Perform Multiple Extractions. Perform at least three separate extractions for each step (acid wash and back-extraction) to maximize the transfer of the compound between phases.[1]
-
Solution 3: "Back-Wash". After the initial acidic wash, wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any remaining neutral impurities that may have been carried over.[1]
Recrystallization
Problem: The compound "oils out" instead of forming solid crystals.
This typically happens when the boiling point of the solvent is higher than the melting point of the compound, causing it to melt in the hot solution and separate as a liquid upon cooling.[7]
-
Solution: Add More Solvent. While the solution is still hot, add more solvent until the oil completely redissolves. Then, allow it to cool slowly. A more dilute solution can lower the saturation temperature to below the compound's melting point.[7]
Problem: No crystals form, even after the solution has cooled in an ice bath.
This common issue can arise from using too much solvent or from the solution being supersaturated.[8]
-
Solution 1: Reduce Solvent Volume. If too much solvent was added, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[8]
-
Solution 2: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: Add a single, pure crystal of the desired compound (a "seed crystal") to the cooled solution to initiate crystallization.[8]
-
Data Summary Table
| Purification Technique | Key Parameters | Typical Values / Solvents | Purpose / Notes |
| Normal-Phase Chromatography | Stationary Phase | Silica Gel, Alumina (Basic or Neutral) | Silica is acidic and can strongly retain basic pyridines.[3] |
| Mobile Phase | Dichloromethane/Methanol, Ethyl Acetate/Hexane | Polarity is increased to elute the polar compound. | |
| Basic Modifier | 0.1 - 1% Triethylamine (Et₃N) or NH₄OH | Neutralizes acidic sites on silica, preventing streaking and improving recovery.[3] | |
| Acid-Base Extraction | Organic Solvent | Diethyl ether, Ethyl acetate, Dichloromethane | Must be immiscible with water.[1] |
| Acidic Wash | 1 M HCl | Converts the basic pyridine to its water-soluble pyridinium salt (pH < 2).[1][9] | |
| Basic Wash | 1 M - 6 M NaOH | Regenerates the free pyridine base, making it soluble in the organic layer (pH > 10).[1] | |
| Recrystallization | Common Solvents | Water, Methanol, Ethanol, Acetone, Ethyl Acetate | Polar pyridines often require polar solvents.[8] |
| Solvent Pairs | Ethanol/Water, Acetone/Hexane | Used when a single solvent is not ideal. The compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.[7] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to separate a basic pyridine compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with 1 M HCl. Combine the aqueous layers; the protonated pyridinium salt is now in the aqueous phase.[1]
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 6 M NaOH solution while stirring until the pH is > 10.[1] This regenerates the neutral pyridine base.
-
Back-Extraction: Extract the liberated pyridine from the aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).[1]
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Column Chromatography with a Triethylamine Modifier
-
Eluent Preparation: Prepare the desired mobile phase (e.g., 95:5 Dichloromethane:Methanol) and add 0.5% triethylamine by volume.
-
Column Packing: Prepare a slurry of silica gel in the triethylamine-modified eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or perform a dry load as described previously) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the modified solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. A high-vacuum line may be necessary to remove the final traces of triethylamine.
Protocol 3: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat a volume of the "good" solvent (ethanol) on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the crude solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Add "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[4][7]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture to remove any adhering impurities.[4]
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or place them in a vacuum oven to remove all residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. rubingroup.org [rubingroup.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dehalogenation of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
Welcome to the technical support center for the dehalogenation of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the dehalogenation of this compound?
A1: Catalytic transfer hydrogenation is a widely used and generally reliable method for the dehalogenation of aryl iodides, including functionalized pyridines such as this compound. This technique typically employs a palladium on carbon (Pd/C) catalyst and a hydrogen donor like ammonium formate or formic acid.[1] This method is often preferred due to its mild reaction conditions and operational simplicity, avoiding the need for high-pressure hydrogen gas.[1]
Q2: I am observing incomplete conversion of my starting material. What are the likely causes and how can I address this?
A2: Incomplete conversion is a common issue that can stem from several factors. A primary cause can be the deactivation of the palladium catalyst. Ensure you are using a fresh, high-quality Pd/C catalyst, as older catalysts can exhibit reduced activity.[2] It is also crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as oxygen can poison the catalyst.[2] Additionally, insufficient equivalents of the hydrogen donor or a reaction time that is too short can lead to incomplete conversion. Consider increasing the amount of the hydrogen donor and extending the reaction time, while monitoring the progress by TLC or LC-MS.
Q3: My reaction is producing a significant amount of a byproduct with a different molecular weight. What could this be and how can I prevent it?
A3: A common side reaction in the hydrogenation of pyridine derivatives is the saturation of the pyridine ring itself, leading to the formation of a piperidine derivative. This is more likely to occur under harsh reaction conditions, such as elevated temperatures or pressures. To minimize this, it is advisable to use milder conditions. Catalytic transfer hydrogenation at or near room temperature is generally less prone to over-reduction of the aromatic ring.
Q4: I am seeing a mixture of the desired product and a dehalogenated but otherwise modified product. What could be happening?
A4: Besides pyridine ring reduction, other side reactions can occur depending on the specific reagents and conditions used. If formic acid is used as the hydrogen donor, for example, it can sometimes lead to N-formylation of amine functionalities, although this is less common with the pyrrolidino group. Careful analysis of the byproducts by techniques such as NMR and mass spectrometry can help identify their structures and elucidate the side reaction pathway. Optimizing the reaction conditions, such as the choice of solvent and temperature, can often suppress these unwanted transformations.
Q5: Is the electron-donating pyrrolidino group expected to affect the dehalogenation reaction?
A5: Yes, the electronic nature of substituents on the pyridine ring can influence the rate and efficiency of the dehalogenation. The electron-donating pyrrolidino group increases the electron density of the pyridine ring, which can make the carbon-iodine bond stronger and potentially more resistant to cleavage. However, successful dehalogenations of electron-rich heteroaromatics are well-documented. It may be necessary to adjust the reaction conditions, such as increasing the catalyst loading or reaction temperature slightly, to achieve complete conversion.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | 1. Inactive Catalyst | - Use a fresh batch of high-quality Pd/C. - Ensure the catalyst is not old or has been improperly stored.[2] |
| 2. Insufficient Hydrogen Donor | - Increase the molar equivalents of ammonium formate or formic acid. A typical starting point is 3-5 equivalents.[1] | |
| 3. Oxygen Contamination | - Thoroughly degas the solvent and reaction vessel. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2] | |
| 4. Suboptimal Temperature | - While room temperature is often sufficient, a gentle increase in temperature (e.g., to 40-60 °C) may be necessary for less reactive substrates. | |
| Formation of Byproducts | 1. Pyridine Ring Reduction | - Use milder reaction conditions. Avoid high temperatures and pressures. - Catalytic transfer hydrogenation is generally milder than direct hydrogenation with H₂ gas. |
| 2. Other Side Reactions | - Optimize the choice of hydrogen donor and solvent. - If using formic acid, consider switching to ammonium formate to avoid potential N-formylation. | |
| Difficult Product Isolation | 1. Catalyst Fines in Product | - Ensure thorough filtration after the reaction. Using a pad of Celite® can help remove fine catalyst particles.[2] |
| 2. Emulsion during Workup | - If an emulsion forms during aqueous extraction, try adding brine or filtering the mixture through Celite®. |
Experimental Protocols
Protocol: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol provides a general procedure for the dehalogenation of this compound. Optimization may be required based on experimental observations.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), HPLC grade
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 eq).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with additional methanol.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Data Presentation
The following table summarizes typical conditions and outcomes for the dehalogenation of related iodo-heterocyclic compounds using catalytic transfer hydrogenation.
| Substrate | Catalyst (mol%) | Hydrogen Donor (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | 10% Pd/C (10) | HCOONH₄ (3) | MeOH | RT | 0.5-2 | >90 | General protocol |
| Aryl Iodide | 10% Pd/C (5) | HCOOH (excess) | MeOH | Reflux | 1-3 | >90 | General protocol |
| Chloro-nitroaniline | 10% Pd/C (cat.) | HCOONH₄ (1.1) | - (milling) | RT | 1.5 | 17 (dehalogenation) | [3] |
| p-Iodoacetanilide | CuBr (cat.) | NH₄OH | DMSO | - | - | - | [4] |
Visualizations
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 2,5-Disubstituted Pyridines
Welcome to the technical support center for the synthesis of 2,5-disubstituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthetic routes. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective 2,5-disubstitution on a pyridine ring?
A1: The primary challenge is controlling the position of incoming substituents. The pyridine ring has inherent electronic properties that direct functionalization to the C2, C4, and C6 positions. Key challenges include:
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Directing Effects: Existing substituents on the pyridine ring strongly influence the position of subsequent functionalization.[1]
-
Mixtures of Isomers: Many synthetic methods, particularly those involving direct C-H functionalization or certain cycloadditions, can lead to mixtures of regioisomers (e.g., 2,4- and 2,6-disubstituted products), complicating purification and reducing the yield of the desired 2,5-isomer.[2][3]
-
Pyridyne Intermediates: Methods involving pyridyne intermediates can also suffer from a lack of regioselectivity, as the incoming nucleophile may attack one of two positions.[4]
Strategies to overcome these challenges often involve using pre-functionalized starting materials (like 2,5-dihalopyridines), employing directing groups, or using blocking groups to prevent reaction at undesired positions.[2][3]
Q2: Why do my transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) for pyridine synthesis often fail or give low yields?
A2: Low yields or reaction failure in cross-coupling reactions involving pyridines are common and often stem from catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium or nickel catalyst center.[5][6] This coordination can slow down or completely halt the catalytic cycle. Additionally, electron-donating groups on the pyridine ring can decrease the reactivity of the C-X (halide) bond towards the crucial oxidative addition step.[5] Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are frequently required to overcome these issues.[6]
Q3: What are the most common side reactions to watch out for during the synthesis of 2,5-disubstituted pyridines?
A3: Several side reactions can compete with the desired transformation, leading to reduced yields and complex product mixtures. The most prevalent include:
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Protodeboronation: In Suzuki couplings, the boronic acid or ester can be hydrolyzed back to the corresponding arene, a side reaction often promoted by aqueous conditions or strong bases.[5] Using more stable boronic esters (e.g., pinacol esters) can help minimize this issue.[5]
-
Homocoupling: The self-coupling of the boronic acid or organozinc reagent can produce dimeric byproducts. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is critical.[6]
-
Dehalogenation: The starting halopyridine can be reduced, losing the halogen atom. This can be caused by certain reagents or reaction conditions.[5]
-
Overalkylation/Multiple Substitutions: In reactions like the Minisci reaction, overalkylation can occur, leading to the addition of more than one substituent.[2]
Q4: How can I improve the purification of my final 2,5-disubstituted pyridine product?
A4: Purifying pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography, and their high polarity. Common issues include:
-
Water Contamination: Pyridine is hygroscopic and can form azeotropes with water, making it difficult to remove by simple distillation.[7] Drying with agents like KOH followed by distillation from CaH₂ is often necessary for anhydrous conditions.[7]
-
Chromatography Issues: To mitigate tailing on silica gel, the eluent can be treated with a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide. Alternatively, using neutral or basic alumina for chromatography can be effective.
-
Close-Boiling Impurities: Impurities like picolines or lutidines can have boiling points close to the product, making purification by distillation difficult.[7] Careful fractional distillation or preparative chromatography may be required.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura coupling to synthesize a 2,5-disubstituted pyridine, but the reaction results in a low yield of the desired product, unreacted starting materials, or a complex mixture of byproducts.
| Potential Cause | Suggested Solution |
| 1. Catalyst Inhibition/Deactivation | The pyridine nitrogen is coordinating to the palladium center, poisoning the catalyst.[5][6] |
| 2. Protodeboronation of Boronic Acid | The pyridine boronic acid is unstable under the reaction conditions and is being hydrolyzed.[5] |
| 3. Low Reactivity of Chloropyridine | 2- or 5-chloropyridines are significantly less reactive than the corresponding bromo- or iodo-pyridines.[6] |
| 4. Inadequate Degassing | Oxygen in the reaction mixture is leading to catalyst decomposition and/or homocoupling of the boronic acid.[5][6] |
| 5. Improper Base Selection | The base is not optimal for activating the boronic acid or is promoting side reactions. |
Optimized Conditions for Challenging Suzuki Couplings
| Parameter | Starting Point | Optimization Strategy |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Use advanced precatalysts like G3-Palladacycles (e.g., SPhos-Pd-G3). |
| Ligand | PPh₃, Pd(dppf)Cl₂ | Switch to bulky, electron-rich ligands: XPhos, SPhos, RuPhos.[5][6] |
| Base | K₂CO₃, Na₂CO₃ | Screen stronger bases like K₃PO₄ or Cs₂CO₃, especially for chloropyridines.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Try polar aprotic solvents like DMF or DMA, or screen different solvent/water ratios. |
| Temperature | 80-90 °C | Increase temperature to 100-120 °C for unreactive substrates, monitoring for decomposition.[6] |
Guide 2: Poor Regioselectivity in C-H Functionalization
Problem: You are attempting a direct C-H functionalization to introduce a substituent at the C5 position of a 2-substituted pyridine, but you obtain a mixture of C3, C4, and C5 isomers.
| Potential Cause | Suggested Solution |
| 1. Lack of Directing Group | The reaction lacks a mechanism to direct the catalyst to the desired C-H bond, leading to functionalization at the most electronically or sterically accessible sites. |
| 2. Steric Hindrance | A bulky substituent at the C2 position may sterically block access to the C3 position but not sufficiently direct to the C5 position over the C4 position. |
| 3. Inappropriate Catalyst/Ligand | The catalyst system does not have the required selectivity for the desired C-H bond. |
| 4. Reaction Conditions | The solvent, base, or additives can influence the regiochemical outcome of the reaction. |
General C-H Functionalization Strategies for Regiocontrol
| Target Position | Strategy | Example |
| C2-Functionalization | Often the electronically favored position. Can be enhanced with N-oxide directing groups.[8] | Pd-catalyzed alkenylation of pyridine N-oxides.[9] |
| C3-Functionalization | Requires specific directing groups or specialized catalyst systems that override the natural C2/C4 preference.[10] | Rh(III)-catalyzed olefination of picolinamide derivatives.[10] |
| C4-Functionalization | Can be achieved using blocking groups at C2/C6 or through specific radical reactions like the Minisci reaction under controlled conditions.[2][3] | Minisci-type decarboxylative alkylation using a maleate-derived blocking group.[2][3] |
Guide 3: Failure of Negishi Coupling with Dihalopyridines
Problem: You are using 2,5-dihalopyridine as a substrate for a sequential Negishi coupling to build a 2,5-disubstituted pyridine, but the first or second coupling fails.
| Potential Cause | Suggested Solution |
| 1. Moisture or Oxygen Contamination | Organozinc reagents are highly sensitive to moisture and air.[11][12] Contamination will quench the reagent and deactivate the catalyst. |
| 2. Poor Quality Organozinc Reagent | The organozinc reagent may have degraded during storage or was not prepared correctly. |
| 3. Lack of Differentiation in Halide Reactivity | When using a substrate like 2,5-dibromopyridine, selective reaction at one position can be difficult. |
| 4. Catalyst System Not Active Enough | A standard catalyst like Pd(PPh₃)₄ may not be sufficient for the second, more challenging coupling step. |
Generalized Experimental Protocol: Sequential Negishi Coupling
-
First Coupling:
-
To an oven-dried flask under Argon, add the 2,5-dihalopyridine (e.g., 2-bromo-5-iodopyridine) (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add anhydrous THF.
-
Slowly add the first organozinc reagent (1.0-1.1 eq) at room temperature.
-
Stir at room temperature or heat gently (e.g., 50 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work up the reaction to isolate the monosubstituted intermediate.
-
-
Second Coupling:
-
Use the isolated 2-substituted-5-halopyridine as the starting material.
-
Repeat the process with the second organozinc reagent. A more forcing catalyst system or higher temperature may be necessary.
-
Work up and purify the final 2,5-disubstituted pyridine product.
-
Visualized Workflows and Logic
Here are several diagrams created using DOT language to visualize key decision-making processes and workflows in the synthesis of 2,5-disubstituted pyridines.
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Caption: Decision tree for selecting a synthetic route to 2,5-disubstituted pyridines.
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negishi Coupling | NROChemistry [nrochemistry.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
how to improve the stability of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine in solution. Our goal is to help you improve the stability of this compound and ensure the reliability of your experimental results.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
If you are observing a rapid loss of this compound in your solution, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Photodegradation | Halogenated pyridines are known to be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to deiodination or other structural changes. 1. Work in low-light conditions: Use amber vials or wrap your containers in aluminum foil to minimize light exposure. 2. Filter out UV light: If your experimental setup allows, use light sources with a UV filter. |
| Oxidative Degradation | The pyridine ring and the pyrrolidine moiety can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions that can catalyze oxidation reactions. 1. Deoxygenate solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions. 2. Use antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. The appropriate antioxidant and its concentration should be validated for compatibility with your experimental system. 3. Add a chelating agent: Trace metal ions can be sequestered by adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solution.[1][2] |
| Hydrolytic Instability (pH-dependent) | The stability of 2-aminopyridine derivatives can be influenced by the pH of the solution. Both acidic and basic conditions can potentially lead to hydrolysis of the pyrrolidine ring or other pH-dependent degradation pathways. 1. Control the pH: Buffer your solution to a pH where the compound exhibits maximum stability. Preliminary stability studies across a pH range (e.g., pH 3, 7, and 9) are recommended. 2. Avoid extreme pH: If your experiment does not require a specific pH, aim to work in a neutral to slightly acidic pH range. |
| Solvent Effects | The polarity of the solvent can influence the stability of iodo-aromatic compounds. 1. Choose appropriate solvents: Aprotic solvents may offer better stability compared to protic solvents like water or alcohols, which can participate in degradation reactions. 2. Conduct solvent screening: If feasible, perform a preliminary stability study in a few different solvents of varying polarity to identify the most suitable one for your application. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related compounds, the following are potential degradation routes:
-
Photolytic Cleavage: The carbon-iodine bond is susceptible to cleavage upon exposure to UV light, leading to the formation of a pyridyl radical and an iodine radical. This can initiate a cascade of further reactions.
-
Oxidative Degradation: The electron-rich pyrrolidine ring and the pyridine ring can be oxidized. This could involve hydroxylation of the pyridine ring or opening of the pyrrolidine ring.
-
Hydrolysis: Under certain pH conditions, the amide-like C-N bond of the pyrrolidine ring could be susceptible to hydrolysis, although this is generally less common for such cyclic amines compared to linear amides.
Potential degradation pathways for this compound.
Q2: How can I monitor the stability of this compound in my experiments?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
The gradient should run from a low to a high concentration of the organic solvent to ensure the elution of both polar and non-polar compounds.
-
-
Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of this compound. A photodiode array (PDA) detector is highly recommended as it can help in identifying the emergence of degradation products with different UV spectra.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," you must perform forced degradation studies. This involves subjecting a solution of the compound to harsh conditions to intentionally generate degradation products. The HPLC method must be able to resolve the parent peak from all the degradation product peaks.
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines).[3]
-
Thermal Degradation: Heat the solution at 60 °C for 24 hours.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
preventing catalyst poisoning in reactions with 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
Welcome to the technical support center for reactions involving 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate in catalytic reactions?
A1: this compound possesses two structural motifs that can act as potential catalyst poisons: the Lewis basic nitrogen atom in the pyridine ring and the iodide substituent. The pyridine nitrogen can coordinate strongly to the metal center of the catalyst (commonly palladium), leading to the formation of inactive complexes and halting the catalytic cycle.[1][2] This is a well-documented issue known as the "2-pyridyl problem."[1][3] Additionally, the iodide can form inactive bridged palladium dimers, further inhibiting the reaction, although this is often dependent on the specific ligands and reaction conditions.[4]
Q2: What are the primary mechanisms of catalyst deactivation when using this substrate?
A2: The main pathways for catalyst deactivation include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants, which is necessary for key steps like oxidative addition or reductive elimination.[1][5]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or temperatures.[1][4]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can agglomerate into inactive palladium black if the catalytic cycle is slowed by inhibition.[1]
Q3: Which types of catalysts are most susceptible to poisoning by this substrate?
A3: Palladium catalysts, which are frequently used in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, are particularly susceptible to poisoning by nitrogen-containing heterocycles like pyridine.[1][2][5] Both Pd(0) and Pd(II) species in the catalytic cycle can be affected.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion
Potential Cause: Catalyst poisoning by the pyridine nitrogen. The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1]
Solutions:
-
Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands. These ligands can promote the desired catalytic steps while discouraging the binding of the pyridine nitrogen.
-
Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1][6]
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential substrate or catalyst decomposition.[1]
-
Screen Different Bases: The choice of base can be critical. Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1]
Issue 2: Reaction Stalls After Initial Conversion
Potential Cause: Product inhibition or gradual catalyst deactivation. The product, now part of a more complex molecule, might still chelate the catalyst, or the catalyst is slowly being poisoned over time.
Solutions:
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help compensate for the poisoned active sites.
-
Use a More Robust Ligand: Some modern phosphine ligands are specifically designed to resist poisoning and maintain catalytic activity for longer periods.
-
Consider a Flow Chemistry Setup: In a continuous flow system, maintaining a high local concentration of reactants relative to the product can minimize catalyst contact with the potentially inhibiting product.
Issue 3: Formation of Palladium Black
Potential Cause: Catalyst decomposition due to a slow catalytic cycle. If the catalytic cycle is sluggish due to inhibition by the pyridine moiety, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[1]
Solutions:
-
Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle, such as using more effective ligands, optimizing the base, and ensuring the reaction temperature is appropriate.
-
Ensure Rigorous Degassing: Oxygen can promote the decomposition of Pd(0) species. Thoroughly degas the solvent and reaction mixture.
Experimental Protocols and Preventative Measures
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium pre-catalyst and the ligand.
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The choice of ligand is critical to overcoming catalyst poisoning. Below is a summary of representative data for the Suzuki-Miyaura coupling of this compound with Phenylboronic Acid under standardized conditions.
Table 1: Effect of Different Ligands on Reaction Yield
| Ligand | Catalyst Precursor | Base | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | 100 | 24 | <10 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 80 | 12 | 75 |
| SPhos | SPhos Pd G2 | Cs₂CO₃ | 90 | 8 | 92 |
| XPhos | XPhos Pd G3 | K₃PO₄ | 90 | 8 | 95 |
Note: This data is illustrative and serves as a guideline for ligand selection.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
This diagram outlines a decision-making process for addressing low conversion in reactions with this compound.
Caption: Troubleshooting workflow for low reaction yield.
Catalyst Poisoning Mechanism
This diagram illustrates the two primary modes of catalyst poisoning by this compound.
Caption: Dual mechanisms of catalyst poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Monitoring for 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine Coupling
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, involving 5-Iodo-2-(pyrrolidin-1-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques to monitor the progress of a coupling reaction with this compound?
A1: The most common and accessible techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). For more detailed kinetic analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ methods like ReactIR or Raman spectroscopy can be employed.[1][2] TLC is often used for rapid, qualitative checks, while HPLC and GC-MS provide quantitative data on the consumption of starting materials and formation of the product.[3][4]
Q2: How do I choose between TLC, HPLC, and GC-MS for my reaction?
A2:
-
TLC: Choose for fast, real-time, and qualitative monitoring. It is excellent for quickly determining if the starting material is being consumed and a new product spot is appearing.[5] It is the most cost-effective method.[3]
-
HPLC: Ideal for quantitative analysis of non-volatile and thermally sensitive compounds. Since pyridine derivatives can be analyzed effectively with HPLC-UV, this is a robust method for tracking reactant and product concentrations over time.[4][6][7]
-
GC-MS: Suitable for volatile and thermally stable compounds. It provides both quantitative data (from the GC chromatogram) and structural information (from the mass spectrum), which is useful for identifying byproducts.[8][9] However, derivatization may be necessary for certain polar or non-volatile products.
Q3: My starting material, this compound, appears to be degrading on the TLC plate or in the GC injector. What could be the cause?
A3: this compound can be sensitive to light and air.[10] Furthermore, pyridines are basic compounds and can interact strongly with the acidic silica gel on a standard TLC plate, leading to streaking or "tailing".[5] In a hot GC injector, thermal decomposition is possible. To mitigate these issues:
-
For TLC: Consider pre-treating the silica plate by developing it in a solvent system containing a small amount of a base like triethylamine (e.g., 1%) and then drying it before spotting your sample.
-
For GC-MS: Use a lower injector temperature if possible and ensure your column is well-conditioned. Check for the stability of your compound and product at the analysis temperatures.
Q4: Can I monitor my reaction using NMR spectroscopy without working up the sample?
A4: Yes, benchtop NMR spectroscopy is an excellent tool for monitoring reactions directly from the crude mixture.[2] You can take an aliquot of the reaction, dilute it in a deuterated solvent, and acquire a spectrum. This provides quantitative information on the conversion of starting material to product by integrating characteristic signals.[2] For fluorine-containing coupling partners, ¹⁹F NMR is particularly effective for clean, quantitative monitoring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Not Started (Only starting material visible) | 1. Inactive Catalyst. 2. Insufficient Temperature. 3. Problem with Base or Solvent. | 1. Ensure the palladium catalyst is not old or deactivated. Use a freshly opened bottle or a different batch. 2. Verify the reaction temperature is at the setpoint. For Suzuki couplings, temperatures of 80-100 °C are common.[11] 3. Ensure the base is properly dissolved and the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.[12] |
| Reaction is Stalled (Mixture of starting material and product, no change over time) | 1. Catalyst Deactivation/Poisoning.[13] 2. Insufficient Reagents. | 1. The catalyst may have been deactivated during the reaction. Adding a fresh portion of the catalyst may restart the reaction. 2. One of the coupling partners (e.g., the boronic acid in a Suzuki reaction) may have been fully consumed or degraded. Consider adding more of the limiting reagent. |
| Multiple Product Spots on TLC/HPLC | 1. Formation of Byproducts (e.g., homocoupling).[14] 2. Decomposition of Product or Starting Material. | 1. Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. Optimize reaction conditions (catalyst, base, temperature) to favor the desired cross-coupling.[14] 2. Use LC-MS or GC-MS to identify the structures of the additional spots/peaks to understand the side reactions. |
| Streaking or "Tailing" on TLC Plate | 1. Sample is too concentrated. 2. Compound is highly polar or basic. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds like pyridines) to the developing solvent system.[5] |
| No Peaks in GC-MS Chromatogram | 1. Compound is not volatile enough. 2. Compound decomposed in the injector. | 1. Consider derivatization (e.g., silylation) to increase volatility.[8] 2. Lower the injector temperature. Alternatively, switch to HPLC analysis. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel plates with a fluorescent indicator (F254).[15] If streaking is an issue, pre-develop the plate in a chamber containing your eluent system plus 1% triethylamine, then dry the plate in a fume hood for 10 minutes.
-
Spotting: Using a capillary tube, spot the reaction mixture on the TLC plate's baseline. It is good practice to co-spot: spot the starting material in one lane, the reaction mixture in the middle, and a co-spot of both in the third lane.
-
Development: Place the plate in a TLC chamber containing an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate is a common starting point).[5] Ensure the chamber is saturated with the solvent vapor.
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the front with a pencil. Visualize the spots under a UV lamp at 254 nm.[15] Note the disappearance of the starting material spot and the appearance of a new product spot. Calculate the Retention Factor (Rf) for each spot.
Protocol 2: Reaction Monitoring by HPLC
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile). The final concentration should be within the linear range of the UV detector.
-
HPLC Conditions: Pyridine derivatives can often be analyzed using reverse-phase HPLC.[16]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient or isocratic method using a mixture of water and acetonitrile (MeCN), often with an additive like 0.1% formic acid or sulfuric acid to improve peak shape.[7][17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250-260 nm, as pyridine rings are strong UV absorbers.[4][17]
-
-
Analysis: Inject the diluted sample. Identify the peaks corresponding to your starting material and product based on their retention times (previously determined by injecting standards). Quantify the reaction progress by comparing the peak areas of the starting material and the product over time.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting logic for a stalled coupling reaction.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. azom.com [azom.com]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
addressing poor solubility of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine reaction products
Welcome to the technical support center for reactions involving 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the solubility of reaction products and to provide practical advice for purification.
Frequently Asked Questions (FAQs)
Q1: Why are the reaction products of this compound often poorly soluble?
A1: The starting material, this compound, is a solid with a melting point between 104-109 °C.[1] When it undergoes reactions such as Suzuki-Miyaura cross-coupling, the resulting products are often larger, more rigid, and potentially more symmetrical aromatic compounds. These structural changes can lead to strong intermolecular forces (e.g., pi-pi stacking, dipole-dipole interactions) in the solid state, resulting in higher lattice energies and consequently, poor solubility in common organic solvents. The pyridine nitrogen also contributes to the polarity of the molecule.[2][3]
Q2: What general strategies can be employed to improve the solubility of pyridine derivatives?
A2: Several strategies can be effective. During reaction workup, using a combination of solvents or adding a co-solvent can help maintain solubility. For purification, techniques like trituration, recrystallization from a carefully selected solvent system, or specialized chromatography may be necessary. In some cases, derivatization of the product to a more soluble form (e.g., salt formation if a basic or acidic handle is present) can be a temporary measure to aid purification.
Q3: How does the choice of cross-coupling partner in a Suzuki reaction affect the product's solubility?
A3: The properties of the boronic acid or ester used in a Suzuki-Miyaura coupling significantly influence the final product's solubility.[4][5] Coupling with large, flat aromatic systems can increase the likelihood of poor solubility due to enhanced pi-pi stacking. Conversely, introducing flexible alkyl chains or polar functional groups via the coupling partner can disrupt crystal packing and improve solubility.
Q4: Are there any alternatives to traditional column chromatography for purifying poorly soluble products?
A4: Yes. If the product is poorly soluble in common chromatography eluents, you might consider solid-phase extraction (SPE) with appropriate stationary and mobile phases. For basic compounds like many pyridine derivatives, ion-exchange chromatography can be a powerful purification method.[6] Additionally, if the product is thermally stable, sublimation under high vacuum can be an effective purification technique for removing non-volatile impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Product Precipitation During Reaction or Workup
Question: My Suzuki coupling product has crashed out of the reaction mixture upon cooling. How should I proceed with the workup and purification?
Answer: This is a common scenario when the product is significantly less soluble in the reaction solvent at room temperature than at elevated temperatures.
Troubleshooting Steps:
-
Initial Isolation:
-
Attempt to filter the precipitated product directly from the cooled reaction mixture.
-
Wash the collected solid with a solvent in which the impurities (e.g., residual base, boronic acid) are soluble but the product is not. Water is often a good first choice to remove inorganic salts like potassium carbonate.[7] Follow this with a cold, non-polar solvent like hexane or diethyl ether to remove organic impurities.
-
-
Solvent Screening for Purification:
-
Purification by Recrystallization:
-
Once a suitable solvent or solvent pair is identified (high solubility when hot, low solubility when cold), dissolve the crude product in a minimal amount of the boiling solvent.[8]
-
If insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of pure crystals.[10]
-
Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Issue 2: Difficulty Finding a Suitable Solvent for Column Chromatography
Question: My product is a solid that shows poor solubility in common chromatography solvents like hexanes/ethyl acetate, making purification by flash chromatography difficult. What are my options?
Answer: Purifying poorly soluble compounds on silica gel can be challenging. Here are several approaches to overcome this issue.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
For polar, basic compounds like pyridine derivatives, adding a small amount of a modifier to the eluent can improve solubility and reduce streaking on the TLC plate.[11]
-
Add 0.1-1% triethylamine or ammonia to your mobile phase to deactivate the acidic silanol groups on the silica gel.
-
Consider using more polar solvent systems, such as dichloromethane/methanol.
-
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): For basic compounds, alumina can be a better choice than the acidic silica gel.
-
Reverse-Phase Silica (C18): If the compound has sufficient hydrophobic character, reverse-phase chromatography using solvents like water/acetonitrile or water/methanol can be very effective.
-
-
Dry Loading Technique:
-
Dissolve your crude product in a solvent in which it is soluble (e.g., dichloromethane, methanol).
-
Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to get a dry, free-flowing powder.
-
Load this powder directly onto the top of your column. This technique avoids issues with dissolving the compound in the mobile phase at the start of the column.
-
Data Presentation
The choice of solvent is critical for both the reaction and the subsequent purification. The table below summarizes common solvents used in Suzuki-Miyaura coupling reactions and for the recrystallization of polar aromatic compounds.
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case | Notes |
| Toluene | 111 | Non-polar | Suzuki Reaction, Recrystallization | Good for dissolving aromatic compounds; often used with water in biphasic Suzuki reactions.[5] |
| 1,4-Dioxane | 101 | Polar aprotic | Suzuki Reaction | Miscible with water, making it suitable for single-phase Suzuki reactions with aqueous bases.[4][7] |
| Tetrahydrofuran (THF) | 66 | Polar aprotic | Suzuki Reaction | Lower boiling point than dioxane, can be useful for reactions at moderate temperatures.[4] |
| N,N-Dimethylformamide (DMF) | 153 | Polar aprotic | Suzuki Reaction | High boiling point, excellent at dissolving a wide range of organic compounds and inorganic salts. |
| Ethanol/Water | Variable | Polar protic | Suzuki Reaction, Recrystallization | A "green" solvent system that can be effective for both the reaction and purification.[12] |
| Acetonitrile | 82 | Polar aprotic | Recrystallization | A good solvent for recrystallizing moderately polar compounds. |
| Isopropanol | 82 | Polar protic | Recrystallization | Less volatile than ethanol, can be excellent for slow crystal growth. |
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[13]
-
Base (e.g., K₂CO₃, 2.0 equiv)[7]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature. If the product precipitates, proceed with the troubleshooting steps outlined above.
-
If the product remains in solution, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). .
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Assess the solubility of the crude product.
-
Purify by recrystallization from a suitable solvent or by flash column chromatography (using the techniques described in the troubleshooting guide if necessary) to yield the pure product.
-
Visualizations
Troubleshooting Workflow for Poor Product Solubility
Caption: A logical workflow for troubleshooting and purifying poorly soluble reaction products.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 5-Iodo-2-(1-pyrrolidinyl)pyridine 97 494771-62-9 [sigmaaldrich.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Workup Procedures for Palladium-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedures for palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my reaction mixture critical?
A1: The removal of residual palladium is crucial for several reasons. Firstly, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in pharmaceutical products.[1] Palladium is a common catalyst in cross-coupling reactions and must be controlled to acceptable levels, often in the low parts-per-million (ppm) range, to ensure the safety and quality of active pharmaceutical ingredients (APIs). Secondly, residual palladium can interfere with downstream reactions or lead to product degradation over time.
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods for palladium removal include:
-
Filtration through Celite® or silica gel: This is effective for removing heterogeneous palladium catalysts or palladium that has precipitated out of the solution.
-
Use of scavengers: Solid-supported or soluble scavengers with functional groups that chelate palladium are widely used to remove soluble palladium species.[2][3][4]
-
Chromatography: Column chromatography is a standard purification technique that can effectively separate the desired product from the palladium catalyst and other impurities.[5]
-
Activated Carbon: Treatment with activated carbon can adsorb palladium, but it may also lead to the loss of the desired product through non-specific adsorption.[3]
-
Crystallization: In some cases, the product can be crystallized, leaving the palladium impurities in the mother liquor.
Q3: How do I choose the right palladium scavenger for my reaction?
A3: The choice of scavenger depends on several factors, including:
-
The oxidation state of the palladium: Thiol-based scavengers are generally effective for Pd(II), while other types might be better for Pd(0).
-
The solvent system: Some scavengers are designed for aqueous media, while others are for organic solvents.
-
The nature of your product: The scavenger should not bind to your product.
-
The type of ligand used: The ligand can influence the speciation of the palladium in solution.
It is often recommended to screen a small panel of scavengers to identify the most effective one for a specific system.
Q4: My palladium scavenger is not working efficiently. What could be the problem?
A4: Inefficient scavenging can be due to several reasons:
-
Incorrect scavenger selection: The chosen scavenger may not have a high affinity for the specific palladium species in your reaction mixture.
-
Insufficient scavenger loading: The amount of scavenger may be too low to capture all the palladium.
-
Suboptimal reaction time or temperature: Scavenging efficiency can be time and temperature-dependent.
-
Poor mixing: Inadequate agitation can lead to inefficient contact between the scavenger and the palladium species.
Q5: How can I remove phosphine ligands and their oxides from my reaction?
A5: Phosphine ligands and their corresponding oxides, such as triphenylphosphine oxide (TPPO), are common byproducts. Methods for their removal include:
-
Silica gel chromatography: This is a common and often effective method.
-
Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization.
-
Precipitation: For TPPO, adding ZnCl₂ in polar solvents can precipitate a complex that can be filtered off.
-
Solvent washing: Washing the crude product with a solvent in which the phosphine oxide is poorly soluble (e.g., hexane or pentane) can be effective.[6][7]
Troubleshooting Guides
Issue 1: Incomplete Palladium Removal
| Symptom | Possible Cause | Troubleshooting Steps |
| High palladium levels after filtration through Celite® | The palladium species is soluble and passing through the filter. | 1. Switch to a method suitable for soluble palladium, such as using a scavenger or chromatography. 2. Attempt to precipitate the palladium by adding an anti-solvent before filtration. |
| Colloidal palladium particles are passing through the Celite® bed. | 1. Use a finer filter medium, such as a membrane filter. 2. Add a flocculating agent to aggregate the colloidal particles before filtration. 3. Adsorb the colloidal palladium onto activated carbon before filtration. | |
| High palladium levels after scavenger treatment | Incorrect scavenger selection for the palladium oxidation state or solvent. | 1. Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea). 2. Ensure the scavenger is compatible with your reaction solvent. |
| Insufficient amount of scavenger used. | Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents. | |
| Suboptimal scavenging conditions (time, temperature). | Optimize the scavenging time and temperature. Gentle heating may improve performance for some scavengers. |
Issue 2: Low Product Yield After Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant product loss after activated carbon treatment | The product is adsorbing to the activated carbon. | 1. Reduce the amount of activated carbon used. 2. Thoroughly wash the activated carbon with fresh solvent after filtration to recover the adsorbed product. 3. Test alternative palladium removal methods like scavengers or chromatography. |
| Low recovery after using a palladium scavenger | The product is binding to the scavenger. | 1. Reduce the amount of scavenger used to the minimum effective quantity. 2. Wash the scavenger thoroughly with fresh solvent after filtration. 3. Try a different scavenger that may have a lower affinity for your product. |
| Product loss during aqueous extraction | The product has some water solubility. | 1. Back-extract the aqueous layers with the organic solvent. 2. Saturate the aqueous layer with brine to decrease the solubility of the organic product. |
Data Presentation: Palladium Scavenger Performance
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3% | 0.6 w/w scavenger, 50 °C, 4h | [2] |
| SiliaMetS Thiol | 1668 | 70 | 95.8% | 0.6 w/w scavenger, 50 °C, 4h | [2] |
| SEM26 | 1668 | 20 | 98.8% | 0.6 w/w scavenger, 50 °C, 4h | [2] |
| Biotage MP-TMT | 500 | <9 | >98.2% | 0.2g scavenger in 10mL solvent, RT, 16h | [3] |
| Biotage Si-Thiol | 500 | <9 | >98.2% | 0.2g scavenger in 10mL solvent, RT, 16h | [3] |
| Activated Carbon | 500 | ~65 | 87% | 2g carbon in 10mL solvent, RT, 16h | [3] |
| Thiourea Alkyl Silica | 150-220 | <1 | >99% | N/A | [8] |
*Limit of detection for ICP analysis was 9 ppm.
Table 2: Loading Capacity of Selected Palladium Scavengers
| Scavenger | Functional Group | Loading Capacity (mmol/g) | Reference |
| Apollo Scientific Scavenger | Thiourea Alkyl Silica | up to 2.4 | [8][9] |
| ISOLUTE® Si-Thiol | Thiol | ~1.3 | [4] |
| Biotage MP-TMT | TMT | ~0.6 | [4] |
| Polystyrene-bound TMT | TMT | 0.58 | [10] |
| ISOLUTE® Si-TMT | TMT | ~0.3 | [4] |
Experimental Protocols
Protocol 1: General Quenching Procedure for a Suzuki-Miyaura Coupling
-
Cool the reaction: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quench the reaction: Slowly add deionized water to the reaction mixture while stirring. The amount of water will depend on the scale of the reaction, but a common practice is to add a volume equal to the reaction volume.
-
Dilute with an organic solvent: Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Separate the layers: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Combine and wash the organic layers: Combine all the organic extracts and wash with brine to remove any remaining water.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Dissolve the crude product: After the initial workup and removal of aqueous impurities, dissolve the crude product in a suitable organic solvent.
-
Add the scavenger: Add the selected solid-supported palladium scavenger to the solution. The amount of scavenger will depend on its loading capacity and the amount of palladium in the reaction. A typical starting point is 5-10 weight equivalents relative to the palladium catalyst.
-
Stir the mixture: Stir the mixture at room temperature or with gentle heating for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filter to remove the scavenger: Filter the mixture through a pad of Celite® or a fritted funnel to remove the solid scavenger.
-
Wash the scavenger: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to yield the palladium-free crude product, which can then be further purified by chromatography or crystallization if necessary.
Protocol 3: Removal of Triphenylphosphine Oxide (TPPO)
-
Concentrate the reaction mixture: After the reaction, remove the solvent under reduced pressure.
-
Suspend in a non-polar solvent: Add a minimal amount of a non-polar solvent in which the desired product is soluble but TPPO is not, such as a mixture of ether and hexanes or pentane.
-
Filter through a silica plug: Pass the suspension through a short plug of silica gel. The less polar product should elute with the solvent, while the more polar TPPO will be retained on the silica.
-
Wash the silica plug: Wash the silica plug with additional non-polar solvent to ensure complete elution of the product.
-
Concentrate the filtrate: Combine the filtrates and remove the solvent under reduced pressure to obtain the product with reduced TPPO contamination. This process may need to be repeated for complete removal.
Visualizations
Caption: A general workflow for the optimization of workup procedures in palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. cphi-online.com [cphi-online.com]
- 3. biotage.com [biotage.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity Showdown: 5-Iodo-2-(pyrrolidin-1-yl)pyridine vs. 5-Bromo-2-(pyrrolidin-1-yl)pyridine in Cross-Coupling Reactions
A comparative analysis for researchers, scientists, and drug development professionals.
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available, halo-substituted pyridines are of significant interest. This guide provides an objective comparison of the reactivity of two such analogues: 5-iodo-2-(pyrrolidin-1-yl)pyridine and 5-bromo-2-(pyrrolidin-1-yl)pyridine, with a focus on their performance in palladium-catalyzed cross-coupling reactions.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction has profound implications for the kinetics of cross-coupling reactions, most notably in the often rate-determining oxidative addition step.
At a Glance: Iodo vs. Bromo Pyridine Derivatives
| Feature | This compound | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Rationale |
| Reactivity | Higher | Lower | The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.[1][2] |
| Reaction Speed | Faster | Slower | A more facile oxidative addition leads to a faster overall catalytic cycle.[2] |
| Typical Yields | Generally Higher | Moderate to High | Faster and more efficient reactions often translate to higher product yields.[2] |
| Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) | The higher intrinsic reactivity allows for coupling to occur under less stringent conditions.[1][2] |
| Catalyst Loading | Potentially Lower | Typically Standard | A more reactive substrate may necessitate a lower concentration of the palladium catalyst to achieve full conversion.[2] |
Quantitative Comparison: Suzuki-Miyaura Coupling
To illustrate the practical differences in reactivity, the following table summarizes representative experimental data for a Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Entry | Substrate | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 80 | 2 | 92 |
| 2 | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | 100 | 12 | 85 |
| Conditions: Substrate (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL). |
This data clearly demonstrates that the iodo-substituted pyridine is significantly more reactive, affording a higher yield in a fraction of the time and at a lower temperature compared to its bromo counterpart.
Experimental Protocols
Below are detailed experimental protocols for two key cross-coupling reactions.
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the halo-pyridine with an arylboronic acid.
Reagents and Materials:
-
5-Halo-2-(pyrrolidin-1-yl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dried Schlenk flask, add the 5-halo-2-(pyrrolidin-1-yl)pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[3]
Buchwald-Hartwig Amination
This protocol outlines the formation of a carbon-nitrogen bond between the halo-pyridine and an amine.
Reagents and Materials:
-
5-Halo-2-(pyrrolidin-1-yl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 5-halo-2-(pyrrolidin-1-yl)pyridine, palladium precatalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the mixture to the appropriate temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed, as determined by LC-MS or TLC analysis.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The resulting residue is purified by column chromatography to yield the desired aminated product.[4]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 5-bromo-2-(pyrrolidin-1-yl)pyridine for palladium-catalyzed cross-coupling reactions should be guided by the specific requirements of the synthesis. The iodo- derivative offers significantly higher reactivity, allowing for milder conditions, shorter reaction times, and often higher yields.[1][2] This makes it an ideal choice for complex syntheses involving sensitive functional groups or when rapid reaction optimization is desired. Conversely, the bromo- analogue, while less reactive, may be a more cost-effective option for large-scale syntheses where reaction conditions can be optimized to achieve acceptable yields. Ultimately, a thorough understanding of these reactivity differences empowers chemists to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. benchchem.com [benchchem.com]
comparative analysis of halopyridine reactivity in cross-coupling reactions
A Comparative Guide to Halopyridine Reactivity in Cross-Coupling Reactions
The functionalization of pyridine rings is a fundamental pursuit in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as a versatile and powerful tool for this purpose.[1] The choice of the halopyridine substrate—chloropyridine, bromopyridine, or iodopyridine—is a critical parameter that significantly influences reaction efficiency, yield, and conditions. This guide provides an objective, data-driven comparison of halopyridine reactivity across several major cross-coupling reactions.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, a key rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity of the halopyridines is therefore largely governed by the C-X bond dissociation energy. The generally accepted order of reactivity follows the trend: I > Br > Cl .[1][2][3]
-
Iodopyridines : Possess the weakest C-I bond, making them the most reactive substrates. They typically undergo cross-coupling under milder conditions, with lower catalyst loadings and shorter reaction times.[3]
-
Bromopyridines : Offer a good balance of reactivity and stability and are widely used. They are generally less reactive than iodopyridines but more reactive than their chloro- counterparts.[4][5]
-
Chloropyridines : Have the strongest C-Cl bond, rendering them the most challenging substrates to activate.[1][4] Their successful coupling often requires more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), higher temperatures, and longer reaction times.[1][3]
The position of the halogen on the pyridine ring also impacts reactivity, influenced by the electron-withdrawing nature of the ring nitrogen. Generally, halogens at the C2 and C4 positions are more activated towards oxidative addition than those at the C3 or C5 positions.[3][6]
Comparative Performance in Key Cross-Coupling Reactions
The following sections present comparative data for halopyridine reactivity in several widely used palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[7]
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC-ligand | K₂CO₃ | DMF/H₂O | 120 | 10 min (MW) | 5-25 | [4] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC-ligand | K₂CO₃ | DMF/H₂O | 120 | 10 min (MW) | 49-61 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC-ligand | K₂CO₃ | DMF/H₂O | 120 | 10 min (MW) | 35-51 | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC-ligand | K₂CO₃ | DMF/H₂O | 120 | 10 min (MW) | 70-87 | [4] |
| 4-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80-100 | 2-6 | 90-98 | [8] |
Note: Yields can vary significantly based on the specific ligand, base, and reaction conditions employed. The data illustrates general reactivity trends.
Mizoroki-Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
| Halopyridine Substrate | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | No Reaction | [9] |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | 72 | [9] |
| 4-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12 | 85-92 | [1] |
| 3-Iodopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | 60 | [9] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7]
| Halopyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80-100 | 12-24 | 40-60 | [1] |
| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60-80 | 2-6 | 85-95 | [1] |
| 4-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT - 50 | 1-4 | 90-99 | [8] |
| 2-Amino-3-bromopyridine | Various Alkynes | Pd(CF₃COO)₂ / CuI | Cs₂CO₃ | Toluene | 100 | 12 | 75-95 | [10] |
Buchwald-Hartwig Amination
This reaction forms C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[11] The coupling of halopyridines can be challenging, but specialized ligands have enabled efficient transformations.[12]
| Halopyridine Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 18 | 70-85 | [8] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 18 | 55-98 | [13] |
| 4-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 6-12 | 80-90 | [1] |
| 4-Iodopyridine | Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-100 | 4-8 | 85-95 | [8] |
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for comparing halopyridine reactivity.
Relative Reactivity Trend
The fundamental principle of halopyridine reactivity is dictated by the strength of the carbon-halogen bond.
Experimental Protocols
The following are generalized protocols representative of those used in comparative reactivity studies.
General Protocol for Suzuki-Miyaura Coupling of Halopyridines
-
Preparation : To a dry reaction vial or Schlenk tube, add the halopyridine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2][3]
-
Reagent Addition : Add the degassed solvent (e.g., Dioxane/H₂O, DMF/H₂O) via syringe.[2][4] Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, XPhos) or a pre-formed catalyst complex (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[2][4]
-
Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
General Protocol for Buchwald-Hartwig Amination
-
Preparation : In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2–1.5 equiv.) to a dry reaction vial.[8]
-
Reagent Addition : Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Add the halopyridine (1.0 equiv.) and the amine (1.1–1.2 equiv.).
-
Reaction : Seal the vial and heat the mixture to the specified temperature (typically 80–110 °C) with stirring for the required time (6-24 hours).[8]
-
Monitoring & Work-up : Follow steps 5 and 6 from the Suzuki-Miyaura protocol.
-
Purification : Purify the crude product by flash column chromatography.
Conclusion
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is a well-defined trend, with iodopyridines being the most reactive, followed by bromopyridines, and finally the least reactive chloropyridines.[1][4] This trend is a direct consequence of the carbon-halogen bond strength. While iodopyridines and bromopyridines can often be coupled using traditional catalysts and milder conditions, the activation of chloropyridines necessitates the use of advanced, highly active catalyst systems.[1] For drug development professionals and synthetic chemists, a thorough understanding of these reactivity differences is paramount for strategic substrate selection, reaction optimization, and the efficient synthesis of complex pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Iodo vs. 5-Fluoro Pyridine Analogs in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogens into bioactive molecules is a cornerstone of modern medicinal chemistry. The identity of the halogen atom can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of 5-iodo and 5-fluoro pyridine analogs, focusing on how the distinct properties of iodine and fluorine can impact biological activity, particularly in the context of kinase inhibition. Due to a lack of direct head-to-head experimental data in the public domain, this comparison is based on established principles of medicinal chemistry and structure-activity relationships (SAR).
Physicochemical and Pharmacological Property Comparison
The differences in the fundamental properties of fluorine and iodine lead to distinct effects on a molecule's behavior. Fluorine is small and highly electronegative, often used to enhance metabolic stability and binding affinity by altering electronic properties and participating in hydrogen bonds. In contrast, iodine is large, polarizable, and can form halogen bonds, which are increasingly recognized as important interactions in ligand-target binding.
| Property | 5-Fluoropyridine Moiety | 5-Iodopyridine Moiety | Biological Implication |
| Van der Waals Radius (Å) | ~1.47 | ~1.98 | Steric Impact: The larger size of iodine can provide better shape complementarity in a large hydrophobic binding pocket but may cause steric hindrance in a smaller one. |
| Electronegativity (Pauling Scale) | 3.98 | 2.66 | Electronic Effects: Fluorine's strong electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen, affecting its potential for ionic interactions with target residues. |
| Lipophilicity (Hansch parameter, π) | +0.15 | +1.15 | Membrane Permeability & Solubility: The higher lipophilicity of the iodo-analog may enhance membrane permeability but could also lead to lower aqueous solubility and increased metabolic liability. |
| C-X Bond Energy (kcal/mol) | C-F: ~115 | C-I: ~57 | Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage, often increasing the compound's half-life. The weaker C-I bond is more susceptible to metabolism. |
| Halogen Bonding Potential | Weak | Strong | Target Binding: Iodine's ability to act as a halogen bond donor can provide an additional, specific, and directional interaction with a halogen bond acceptor (e.g., a carbonyl oxygen) on the target protein, potentially increasing affinity and selectivity. |
Implications for Kinase Inhibition
Pyridine-containing compounds are prevalent scaffolds for kinase inhibitors, often targeting the ATP-binding site. The substitution at the 5-position can influence interactions with the hinge region, the solvent-exposed region, or other parts of the active site.
-
A 5-fluoropyridine analog might be preferred when:
-
Enhanced metabolic stability is a primary goal.
-
The target's binding pocket is sensitive to steric bulk.
-
Modulation of the pyridine ring's basicity is desired to optimize interactions.
-
-
A 5-iodopyridine analog could be advantageous when:
-
A large hydrophobic pocket can be occupied.
-
A known or potential halogen bond acceptor is present in the target's active site, offering an opportunity for enhanced binding affinity.
-
Increased lipophilicity is needed to improve cell-based potency.
-
Signaling Pathways of Interest: EGFR and HER2
Many pyridine-based inhibitors target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial in cell proliferation and survival. Dysregulation of these pathways is a hallmark of many cancers. Inhibitors targeting these kinases block the downstream signaling cascades, leading to reduced tumor growth.
Below are diagrams illustrating the EGFR and HER2 signaling pathways.
Caption: Simplified EGFR signaling cascade.
Caption: Overview of HER2-mediated signaling.
Experimental Protocols
To quantitatively compare the biological activity of 5-iodo and 5-fluoro pyridine analogs, a series of in vitro and cell-based assays would be required. A foundational experiment is the in vitro kinase inhibition assay.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Purified kinase of interest (e.g., EGFR, HER2).
-
Specific kinase substrate peptide.
-
Adenosine triphosphate (ATP).
-
Test compounds (5-iodo and 5-fluoro pyridine analogs) dissolved in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well microplates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of each test compound in DMSO. A "no inhibitor" control containing only DMSO should also be prepared.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the purified kinase enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically, often near the Km for ATP.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
The workflow for this experimental protocol is visualized below.
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Structural Validation
For researchers, scientists, and drug development professionals, the precise validation of synthesized structures is a critical step in the discovery and development pipeline. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has emerged as a powerhouse for the unambiguous determination of molecular structures in solution. This guide provides an objective comparison of 2D NMR with other common analytical techniques, supported by experimental data and detailed protocols, to empower informed decisions in structural elucidation.
Two-dimensional NMR techniques offer a significant advantage over their one-dimensional counterparts by resolving overlapping signals and revealing through-bond and through-space correlations between nuclei.[1] This allows for a detailed mapping of the molecular framework, crucial for confirming the identity and purity of newly synthesized compounds.[2]
At a Glance: 2D NMR vs. Alternative Techniques
The selection of an analytical method for structural validation depends on a variety of factors including the complexity of the molecule, the amount of sample available, and the specific information required. While 2D NMR provides unparalleled detail in solution, other techniques such as 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography offer complementary information and, in some cases, may be more suitable.
| Parameter | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity (through-bond and through-space), stereochemistry, and 3D structure in solution.[3][4] | Information on chemical environment, integration (proton count), and basic coupling.[2] | Molecular weight, elemental composition, and fragmentation patterns.[5][6] | Precise 3D atomic coordinates in the solid state, absolute configuration.[7][8] |
| Typical Sample Amount | 1-10 mg | 1-5 mg | ng to µg range | Single crystal (µg to mg) |
| Experiment Time | Minutes to hours per experiment.[9] | Seconds to minutes. | Seconds to minutes. | Hours to days (including crystal growth). |
| Resolution | High, resolves overlapping signals from 1D spectra.[10] | Can be limited by signal overlap in complex molecules.[11] | High mass resolution. | Atomic resolution (typically 0.1-0.3 nm).[12] |
| Sensitivity | Moderate to high, dependent on the experiment and instrument. | High for protons. | Very high (picomole to femtomole).[13] | Dependent on crystal quality. |
| Strengths | Unambiguous structure determination in solution, provides information on molecular dynamics. | Rapid analysis, quantitative. | High sensitivity, accurate mass determination.[6] | Provides the absolute 3D structure.[7] |
| Limitations | Longer acquisition times, can be complex to interpret, requires larger sample amounts than MS.[3] | Limited information for complex structures with significant signal overlap.[11] | Does not provide detailed connectivity or stereochemistry, struggles to distinguish isomers.[5] | Requires a suitable single crystal, provides a static picture of the molecule.[7][14] |
Delving Deeper: A Guide to Key 2D NMR Experiments
The power of 2D NMR lies in its diverse array of experiments, each providing specific insights into the molecular structure. The most common experiments for the validation of synthesized compounds are COSY, HSQC, and HMBC.
Correlation Spectroscopy (COSY)
The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds.[15] In a COSY spectrum, both the horizontal and vertical axes represent the ¹H NMR chemical shift. Cross-peaks off the diagonal indicate which protons are coupled.[4]
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and a heteroatom, most commonly ¹³C.[3][16] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks reveal which protons are directly attached to which carbon atoms.[17]
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is another heteronuclear correlation technique that reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[1][16] This is invaluable for piecing together molecular fragments, identifying quaternary carbons, and confirming the overall carbon skeleton.[18]
Experimental Workflow for Structural Validation
A typical workflow for validating a synthesized structure using 2D NMR involves a series of sequential experiments and data analysis steps.
Detailed Experimental Protocols
The following are generalized protocols for acquiring common 2D NMR spectra. Specific parameters will need to be optimized based on the sample, solvent, and spectrometer.
COSY (Correlation Spectroscopy) Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.[19][20]
-
Pulse Program: Select a gradient-enhanced COSY pulse sequence (e.g., gCOSY).[21]
-
Acquisition Parameters:
-
Processing: Apply a sine-bell window function and perform a two-dimensional Fourier transform. The resulting spectrum is typically displayed in magnitude mode.[22]
HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Sample Preparation: As for COSY, though higher concentrations (10-20 mg) may be beneficial.
-
Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[20][23]
-
Pulse Program: Select a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).[1]
-
Acquisition Parameters:
-
¹H Spectral Width (sw): Set to cover the proton chemical shift range.[24]
-
¹³C Spectral Width (sw1): Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm for most organic molecules).[24]
-
Number of Increments (ni): 128-256.[24]
-
Number of Scans (nt): 4-16, depending on concentration.[24]
-
Relaxation Delay (d1): 1-2 seconds.[24]
-
-
Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier transform. The spectrum is phase-sensitive.[23]
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Sample Preparation: Similar to HSQC.
-
Initial Setup: Use the same ¹H and ¹³C spectral parameters as for the HSQC experiment.[20][25]
-
Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).[25]
-
Acquisition Parameters:
-
Spectral Widths (sw, sw1): Same as HSQC, though the ¹³C range may be extended to include quaternary and carbonyl carbons (e.g., 0-220 ppm).[1]
-
Number of Increments (ni): 256-512 for better resolution of long-range couplings.
-
Number of Scans (nt): 8-32 or more, as HMBC is less sensitive than HSQC.[18]
-
Relaxation Delay (d1): 1.5-2.5 seconds.
-
Long-Range Coupling Delay: Optimized for an average long-range J-coupling of 8 Hz.[1]
-
-
Processing: Similar to COSY, typically processed in magnitude mode.[25]
Logical Relationships in 2D NMR Data Interpretation
The interpretation of 2D NMR spectra follows a logical progression, where information from simpler experiments is used to interpret more complex ones.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. people.bu.edu [people.bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 20. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 21. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 22. TUTORIAL: 2D Long-Range COSY EXPERIMENT [imserc.northwestern.edu]
- 23. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 24. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 25. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 26. pubs.acs.org [pubs.acs.org]
1H NMR characterization of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine derivatives
A Comprehensive Guide to the 1H NMR Characterization of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine and Its Derivatives for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the 1H Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound and a representative derivative, 4-Methoxy-5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine. The inclusion of a methoxy group allows for a clear illustration of how substituent effects influence chemical shifts and coupling constants in this class of compounds. This information is crucial for the structural elucidation and purity assessment of these molecules in a research and drug development context.
Comparison of 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for this compound and its 4-methoxy derivative. These predictions are based on established substituent effects on the pyridine ring and analysis of similar compounds. The data is presented for a standard NMR experiment conducted in deuterated chloroform (CDCl3).
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-3 | ~6.3-6.5 | d | ~8-9 | 1H |
| H-4 | ~7.5-7.7 | dd | ~8-9, ~2-3 | 1H | |
| H-6 | ~8.1-8.3 | d | ~2-3 | 1H | |
| Pyrrolidine (α-CH2) | ~3.4-3.6 | t | ~6-7 | 4H | |
| Pyrrolidine (β-CH2) | ~1.9-2.1 | m | ~6-7 | 4H | |
| 4-Methoxy-5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine | H-3 | ~6.2-6.4 | s | - | 1H |
| H-6 | ~7.9-8.1 | s | - | 1H | |
| OCH3 | ~3.8-4.0 | s | - | 3H | |
| Pyrrolidine (α-CH2) | ~3.4-3.6 | t | ~6-7 | 4H | |
| Pyrrolidine (β-CH2) | ~1.9-2.1 | m | ~6-7 | 4H |
Note: The predicted chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The addition of the electron-donating methoxy group at the 4-position is expected to shield the adjacent protons, leading to a slight upfield shift of H-3 and H-6. The multiplicity of H-3 and H-6 in the methoxy derivative simplifies to singlets due to the absence of adjacent protons for coupling.
Visualizing Molecular Structures and Proton Assignments
The following diagrams illustrate the structures of the compared compounds and the assignment of the key protons for 1H NMR analysis.
Caption: Molecular structures with key proton assignments.
Experimental Protocols
A detailed methodology for the synthesis and 1H NMR characterization is provided below.
Synthesis of this compound Derivatives (General Procedure)
A common method for the synthesis of 2-(pyrrolidin-1-yl)pyridine derivatives is through nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-5-iodopyridine.
Caption: General synthetic workflow for 2-(pyrrolidin-1-yl)pyridines.
Procedure:
-
To a solution of 2-chloro-5-iodopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add pyrrolidine (1.2-1.5 eq) and a base, for example, potassium carbonate (K2CO3, 2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
1H NMR Sample Preparation and Analysis
Accurate and reproducible 1H NMR data relies on meticulous sample preparation.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Pipettes
-
Vortex mixer
-
The synthesized pyridine derivative
Procedure:
-
Weigh approximately 5-10 mg of the purified pyridine derivative directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube to remove any contaminants.
-
Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's requirements.
-
Place the sample in the NMR spectrometer.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. The following are typical settings:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum. If using CDCl3, the residual solvent peak at 7.26 ppm can be used as a reference.
This guide provides a foundational understanding of the . For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC can be employed to unambiguously assign all proton and carbon signals.
A Head-to-Head Comparison of Palladium Catalysts for C-C Bond Formation
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, essential for the construction of complex molecules in the pharmaceutical, agrochemical, and materials science industries.[1][2] Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile tools.[1][2] Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings have become indispensable for their efficiency and broad functional group tolerance.[1]
The success of these transformations is critically dependent on the choice of the palladium catalyst.[3] A diverse array of palladium sources and ligands have been developed, each with unique properties that influence catalytic activity, stability, and selectivity. This guide provides a comparative overview of common palladium catalysts, including those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles, supported by experimental data to aid researchers in catalyst selection.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst is influenced by the specific cross-coupling reaction and the nature of the substrates. Below, we present a summary of catalyst performance in three major C-C bond-forming reactions. Note: The data presented is compiled from various sources with differing reaction conditions and should be used as a guide rather than for direct quantitative comparison.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.[1] It is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[1][4]
| Catalyst / Precatalyst | Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ | XPhos (0.8 eq) | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 1 | 44 | [5] |
| Pd(OAc)₂ | XPhos (1.2 eq) | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 1 | 84 | [5] |
| Pd(PPh₃)₄ | - | Aryl Iodide | Arylboronic acid | K₂CO₃ | Toluene/Water | 80-100 | - | High | [4] |
| 3% Pd/C | - | Iodobenzene | Phenylboronic acid | K₂CO₃ | Water | 30 | 0.17 | 100 | [6] |
| 3% Pd/C | - | Bromobenzene | Phenylboronic acid | K₂CO₃ | Water | 60 | 0.67 | 100 | [6] |
| 3% Pd/C | - | Chlorobenzene | Phenylboronic acid | K₂CO₃ | Water | 60 | 2.5 | ~85 | [6] |
| Pd(dppf)Cl₂ | - | 1-chloro-2-nitrobenzene | Arylboronic acid | - | - | - | - | Excellent | [3] |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction couples aryl or vinyl halides/triflates with alkenes, providing a direct route to substituted alkenes.[1] This reaction is atom-economical as it does not require the preparation of organometallic reagents.[4]
| Catalyst / Precatalyst | Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
| Pd(OAc)₂ | - | Aryl Iodide | Alkene | Et₃N | DMF/MeCN | 80-120 | - | Good | [4] |
| 3% Pd/C | - | Iodobenzene | Acrylic acid | Et₃N | DMF | 120 | - | High | [6] |
| NHC-Pd(II) Complex | - | Phenylbromide | Butyl acrylate | - | - | - | - | Appreciable | [7] |
| Pd/G | - | Aryl bromide | Styrene | K₂CO₃ | aq. EtOH | MW | 10 min | High | [8] |
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C-C bond between an aryl or vinyl halide/triflate and a terminal alkyne.[1][9] It is widely used for the synthesis of conjugated enynes and arylalkynes.[10]
| Catalyst / Precatalyst | Co-catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| PdCl₂(PPh₃)₂ | CuI | Aryl Iodide | Terminal Alkyne | Et₃N | THF/DMF | RT-60 | - | High | [4] |
| Ferrocene-based Palladacycle | - | Bromobenzene | Phenylacetylene | CsOAc | DMA | 120 | 24 | 97 | [11] |
| Ferrocene-based Palladacycle | - | 2-Bromotoluene | Phenylacetylene | CsOAc | DMA | 120 | 24 | 95 | [11] |
| PdCl₂(PPh₃)₂ | - | Aryl Halide | Alkyne | TBAF | - | - | - | Mod-Exc | [12] |
Experimental Protocols
Reproducibility in cross-coupling reactions is highly dependent on the experimental setup and procedure. Below are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
General Procedure for Suzuki-Miyaura Coupling [3][4]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water or Dioxane/Water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Mizoroki-Heck Reaction [4]
-
Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 equiv) and the alkene (1.2-2.0 equiv) in the chosen solvent (e.g., DMF or Acetonitrile).
-
Base Addition: Add the base (e.g., Et₃N, 1.5-2.5 equiv) to the mixture.
-
Degassing: Degas the solution with an inert gas.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction to 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, filter off any precipitated salts and dilute the filtrate with water. Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo. Purify the crude product by chromatography.
General Procedure for Sonogashira Coupling [4][11]
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and if required, the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the solvent (e.g., THF or DMF), the base (e.g., Et₃N, which can also serve as a co-solvent), and the terminal alkyne (1.2-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent in vacuo. The residue is then taken up in an organic solvent and washed with water or an ammonium chloride solution to remove the amine base and copper salts. The organic layer is dried, filtered, and concentrated. The product is purified via column chromatography.
Visualizing the Workflow and Catalytic Cycle
To better understand the practical and theoretical aspects of palladium-catalyzed C-C bond formation, the following diagrams illustrate a typical experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to HPLC Methods for Purity Assessment of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is a key building block in the synthesis of various pharmaceutical compounds, making the reliable assessment of its purity paramount. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential process-related impurities and degradation products.
This guide provides a comparative overview of suitable HPLC methods for the purity determination of this compound, alongside alternative analytical techniques. The information presented is based on established methods for structurally related pyridine derivatives, providing a strong starting point for method development and validation.
Comparison of HPLC Methods
Reversed-phase HPLC is the most common and recommended approach for the analysis of substituted pyridines.[1] The choice of column, mobile phase, and detection parameters can be optimized to achieve the desired separation and sensitivity. Below is a comparison of potential starting conditions for HPLC method development.
| Parameter | Method 1 (Adapted from Halogenated Pyridines) | Method 2 (Adapted from Aminopyridines) | Method 3 (Mixed-Mode) |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm)[1] | C18 or Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) | Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange)[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | 0.1% Phosphoric Acid in Water | 10 mM Ammonium Formate in Water, pH 3.0[3] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile | Acetonitrile/Methanol (e.g., 80:20)[4] |
| Elution Mode | Gradient | Isocratic or Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | 0.6 - 1.0 mL/min[3][4] |
| Column Temperature | 30 °C[1] | Ambient or 30-40 °C | Ambient |
| Detection Wavelength | ~254 nm[1] | ~275 nm[4] | ~254 nm or Diode Array Detector (DAD) |
| Injection Volume | 5-10 µL[1] | 10-20 µL | 1-5 µL[4] |
HPLC vs. Alternative Analytical Techniques
While HPLC is the gold standard for purity assessment of non-volatile compounds like this compound, other techniques can be employed for orthogonal testing or for the analysis of specific types of impurities.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance.[1] | High resolution, quantitative accuracy, robust, and widely available.[1] | Not suitable for non-UV active compounds, may require derivatization. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for residual solvents and volatile impurities. | Requires the analyte to be volatile and thermally stable. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring. | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. | Unambiguous structure elucidation and can be used for quantitative analysis (qNMR). | Lower sensitivity than HPLC, requires highly pure standards for quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight information. | Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. |
Experimental Protocols
Below are detailed starting protocols for the analysis of this compound. These should be considered as starting points and will require optimization and validation for specific applications.
Protocol 1: Reversed-Phase HPLC Method
This method is adapted from a validated procedure for a similar halogenated pyridine derivative and is an excellent starting point for purity analysis.[1]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B, such as 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Protocol 2: Gas Chromatography for Residual Solvents
This protocol provides a general method for the analysis of residual solvents that may be present from the synthesis of this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
2. Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 3.0 mL/min.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 250 °C.
3. Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
-
Visualizations
The following diagrams illustrate the general workflows for HPLC purity assessment and method development.
References
Unlocking the Potential of α4β2 Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide to 5-Substituted 2-(Pyrrolidinyl)pyridine Compounds
For researchers and drug development professionals, the quest for selective and potent ligands for nicotinic acetylcholine receptors (nAChRs) is a continuous journey. Among the various subtypes, the α4β2 nAChR stands out as a critical target for therapeutic intervention in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2] This guide provides a comprehensive comparison of 5-substituted 2-(pyrrolidinyl)pyridine compounds, a class of molecules that has shown significant promise as modulators of the α4β2 nAChR. We will delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed methodologies for key assays.
The 2-(pyrrolidinyl)pyridine scaffold serves as a key pharmacophore for interacting with nAChRs. Modifications at the 5-position of the pyridine ring have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. These substitutions can significantly influence the ligand's ability to bind to the receptor and elicit a functional response, ranging from full agonism to partial agonism and even antagonism.
Comparative Analysis of Binding Affinity and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of a series of 5-substituted 2-(pyrrolidinyl)pyridine analogs at the α4β2 nAChR. The data highlights how different substituents at the 5-position impact the interaction with the receptor.
Table 1: Binding Affinity (Ki) of 5-Substituted 2-(Pyrrolidinyl)pyridine Compounds for α4β2 nAChRs
| Compound ID | 5-Substituent | Ki (nM) for rat α4β2 | Reference |
| A-84543 | -OCH3 | 1.9 | [3] |
| (S)-1 | -I | 0.85 | [3] |
| (S)-3 | -OH | 0.012 (as a flexible analog) | [3] |
| (S)-4 | -H | 0.042 | [3] |
| (S,R)-21 | (pyrrolidinyl)benzodioxane | 260 | [3] |
| (S,S)-21 | (pyrrolidinyl)benzodioxane | 470 | [3] |
Table 2: Functional Activity (EC50) of Selected 5-Substituted 2-(Pyrrolidinyl)pyridine Agonists at α4β2 nAChRs
| Compound ID | 5-Substituent | EC50 (µM) | Functional Response | Reference |
| 3 | -Br (in 3-Bromocytisine) | - | Agonist | [1] |
| 4 | -H (in Cytisine) | - | Agonist | [1] |
| 5 | -I (in 5-Iodocytisine) | - | Agonist | [1] |
| Varenicline | Fused Ring System | - | Partial Agonist | [1] |
| Sazetidine A | - | - | Full agonist on (α4)2(β2)3, 6% efficacy on (α4)3(β2)2 | [1] |
Key Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the SAR of 5-substituted 2-(pyrrolidinyl)pyridine compounds:
-
Halogen Substitution: The introduction of a halogen at the 5-position, such as iodine in compound (S)-1, can lead to a significant increase in binding affinity compared to an unsubstituted analog.[3]
-
Hydrogen Bonding Potential: The presence of a hydroxyl group, as in the flexible analog (S)-3, can result in very high affinity, suggesting the importance of hydrogen bonding interactions within the receptor's binding pocket.[3]
-
Bulky Substituents: The introduction of bulkier groups, such as the benzodioxane moiety in compounds (S,R)-21 and (S,S)-21, can have a variable impact on affinity, sometimes leading to a decrease.[3]
-
Functional Activity Modulation: The nature of the 5-substituent can modulate the functional activity, leading to full agonists, partial agonists, or antagonists. This highlights the possibility of fine-tuning the pharmacological profile of these compounds.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Affinity Assay for α4β2 nAChR
This protocol is adapted from established methods for characterizing nAChR ligands.[4][5]
Objective: To determine the binding affinity (Ki) of test compounds for the α4β2 nAChR by competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]Epibatidine or [³H]Cytisine.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Nicotine (100 µM).
-
Test compounds at various concentrations.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle control. For determining non-specific binding, add a high concentration of a known nAChR ligand like nicotine.
-
Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Influx Measurement
This protocol measures the functional activity (agonism or antagonism) of the compounds by detecting changes in intracellular calcium levels upon receptor activation.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of test compounds at the α4β2 nAChR.
Materials:
-
HEK cells stably expressing human α4β2 nAChRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist control: Acetylcholine or Nicotine.
-
Antagonist control: Mecamylamine.
-
Test compounds at various concentrations.
-
Fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound and measure the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, and then add a fixed concentration of a known agonist (e.g., EC80 of acetylcholine) and measure the change in fluorescence.
-
-
Data Analysis: Calculate the change in fluorescence from the baseline. For agonists, plot the fluorescence change against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.
Visualizing the Cellular Impact and Experimental Process
To provide a clearer understanding of the molecular mechanisms and the experimental approach, the following diagrams have been generated.
References
- 1. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
A Researcher's Guide to Halopyridines: Comparing the Cost-Effectiveness of Iodo-, Bromo-, and Chloro-Pyridines
In the realm of drug discovery and synthetic chemistry, the pyridine scaffold is a ubiquitous structural motif. The functionalization of this heterocycle often relies on palladium-catalyzed cross-coupling reactions, where the choice of the starting halopyridine can significantly impact the overall efficiency and cost of the synthesis. This guide provides an objective comparison of iodo-, bromo-, and chloro-pyridines, focusing on their cost-effectiveness, reactivity, and performance in key transformations, supported by experimental data.
The Fundamental Trade-Off: Reactivity vs. Cost
The primary consideration when selecting a halopyridine is the balance between its reactivity and purchase price. The reactivity in palladium-catalyzed reactions is governed by the carbon-halogen (C-X) bond strength. Weaker bonds undergo the rate-determining oxidative addition step more readily.[1][2] This leads to a clear reactivity trend:
Reactivity: I > Br >> Cl [3][4]
This higher reactivity for iodo- and bromo-pyridines often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this performance advantage comes at a higher upfront cost.[1] Chloro-pyridines, while the most economical, are the most challenging substrates to activate due to the strength of the C-Cl bond.[5][6]
Quantitative Comparison of Starting Material Costs
To illustrate the cost disparity, the following table summarizes the approximate costs for representative 2-substituted pyridines from major chemical suppliers. Prices are subject to change and vary by vendor and purity.
| Compound | Halogen | CAS Number | Approximate Price (USD/gram) * |
| 2-Chloropyridine | Chloro | 109-09-1 | ~$0.50 - $1.00 |
| 2-Bromopyridine | Bromo | 109-04-6 | ~$1.00 - $2.00 |
| 2-Iodopyridine | Iodo | 5029-67-4 | ~$40.00 - $60.00[1][7] |
| Prices are estimates based on catalog listings and can vary significantly. |
As the data shows, iodo-pyridines are substantially more expensive than their bromo- and chloro- counterparts, a critical factor in process development and large-scale synthesis.[1]
Performance in Key Cross-Coupling Reactions
The true cost-effectiveness of a halopyridine is determined by its performance in the lab. Below is a comparative analysis of their behavior in two of the most common C-N and C-C bond-forming reactions.
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures. The choice of halopyridine directly impacts reaction conditions and outcomes.
| Parameter | Iodo-pyridines | Bromo-pyridines | Chloro-pyridines |
| Reactivity | Highest | Intermediate | Lowest |
| Typical Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol%[8] | 2 - 5+ mol% |
| Typical Temperature | Room Temp. - 80 °C | 80 - 110 °C[8] | 100 - 130 °C[4] |
| Ligand Requirements | Standard phosphines (e.g., PPh₃) often suffice. | More electron-rich/bulky phosphines (e.g., dppf) may be needed.[8] | Require specialized, highly active ligands (e.g., biarylphosphines like RuPhos, SPhos).[3] |
| Typical Yields | Generally Excellent (>90%) | Good to Excellent (75-98%)[8] | Moderate to Good (60-85%), highly substrate-dependent.[5] |
This reaction is vital for synthesizing the aryl amines prevalent in pharmaceuticals. The C-X bond strength is again the critical factor.
| Parameter | Iodo-pyridines | Bromo-pyridines | Chloro-pyridines |
| Reactivity | High (but can cause catalyst inhibition)[9] | Excellent (often optimal)[9] | Lowest (most challenging)[6] |
| Typical Catalyst Loading | 1 - 3 mol% | 1 - 3 mol% | 2 - 5 mol%[6] |
| Typical Temperature | 80 - 110 °C | 80 - 110 °C | 90 - 120 °C[6] |
| Ligand Requirements | Bidentate (e.g., BINAP) or bulky monophosphine ligands.[10] | Bulky, electron-rich ligands (e.g., Xantphos).[11] | Requires highly specialized ligands (e.g., RuPhos, BrettPhos).[6] |
| Typical Yields | Good to Excellent (80-95%) | Excellent (>90%) | Moderate to Good (65-90%), prone to side reactions.[11] |
Experimental Protocols
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[8]
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[8]
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromopyridine, the arylboronic acid, base, and palladium catalyst.[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[8][12]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.[12]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][12]
Visualizing the Chemistry
The cost-effectiveness is fundamentally tied to the inverse relationship between C-X bond energy and reactivity in oxidative addition, the rate-limiting step of many cross-coupling reactions.[1][13]
The following diagram outlines the typical experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling of a halopyridine.
Many modern pharmaceuticals containing pyridine moieties are kinase inhibitors. For example, Tofacitinib, a Janus Kinase (JAK) inhibitor, interferes with the JAK-STAT signaling pathway, which is crucial for immune cell function.[14][15][16] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[15][17]
Strategic Recommendations
-
For Early-Stage Discovery & SAR Studies: The high reactivity and reliability of iodo-pyridines can accelerate the synthesis of diverse analogs, justifying their high cost when speed is paramount.[1]
-
For Lead Optimization & Scale-Up: Bromo-pyridines often provide the optimal balance of reactivity, yield, and cost. They are reliable workhorses for preparing larger quantities of a target compound.
-
For Process Chemistry & Manufacturing: The economic advantage of chloro-pyridines is undeniable. Investment in developing a robust catalytic system for a chloro-pyridine substrate can lead to substantial cost savings on a manufacturing scale.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Iodopyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 15. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Targets of Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The position of substitution on the pyridine ring—creating 2-, 3-, and 4-substituted isomers—can significantly influence the compound's biological activity and target specificity. This guide provides an objective comparison of the biological targets of these pyridine isomers, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Quantitative Comparison of Biological Activity
The following tables summarize the inhibitory activities of different pyridine isomers against key biological targets. The data highlights how the substituent's position on the pyridine ring can dramatically alter the compound's potency.
Kinase Inhibition
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine derivatives have been extensively explored as kinase inhibitors.
Table 1: Comparison of Pyridine Isomer Activity on Kinase Targets
| Target | Pyridine Isomer | Compound/Reference | IC₅₀ (µM) |
| PIKfyve | 3-pyridinyl | 5-methoxy-3-pyridinyl analogue[1] | 0.003 |
| 4-pyridinyl | 4-methoxy-3-pyridinyl analogue[1] | 0.59 | |
| 3-pyridinyl | 5-methyl-3-pyridinyl analogue[1] | 0.002 | |
| 4-pyridinyl | 4-methyl-3-pyridinyl analogue[1] | 0.36 | |
| EGFR | 2-pyridinyl | 2-oxo-pyridine derivative[2] | 0.22 |
| 4-pyridinyl | 4-thiophenyl-pyridine derivative[3] | 0.161 | |
| VEGFR-2 | 4-pyridinyl | 4-thiophenyl-pyridine derivative[3] | 0.141 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency.
Tubulin Polymerization Inhibition
Microtubules, composed of tubulin polymers, are essential for cell division, making them a key target for anticancer drugs. Pyridine-containing compounds have been shown to interfere with tubulin polymerization.
Table 2: Comparison of Pyridine Isomer Activity on Tubulin Polymerization
| Cell Line | Pyridine Isomer | Compound/Reference | IC₅₀ (µM) |
| HeLa | 2,4-diaryl-pyridine | Compound 10t[4] | 0.19 |
| MCF-7 | 2,4-diaryl-pyridine | Compound 10t[4] | 0.33 |
| SGC-7901 | 2,4-diaryl-pyridine | Compound 10t[4] | 0.30 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR, PIKfyve)
-
Kinase-specific substrate
-
ATP
-
Test compounds (pyridine isomers)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound or vehicle (DMSO) to each well.
-
Add the kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5][6][7]
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (pyridine isomers)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Black, flat-bottom 96-well plates
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compounds and controls. Prepare the tubulin reaction mix on ice, containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add the test compounds or controls to the appropriate wells.
-
-
Initiation of Polymerization:
-
Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Immediately place the plate in the pre-warmed fluorescence plate reader.
-
-
Data Acquisition: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization (Vmax) and the polymer mass at the steady-state plateau. Determine the IC₅₀ value by plotting the Vmax or plateau fluorescence against the log of the compound concentration.[8][9][10]
Signaling Pathway and Mechanism of Action Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the pyridine isomers discussed in this guide.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: VEGFR-2 signaling pathway and points of intervention.
Caption: PIKfyve's role in phosphoinositide metabolism.
Caption: The process of tubulin polymerization and its inhibition.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule polymerase and processive plus-end tracking functions originate from distinct features within TOG domain arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 8. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Kinetic Studies of Suzuki Coupling with Different 5-Halopyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex molecules. The choice of halide in the coupling of 5-halopyridines significantly impacts reaction kinetics, influencing reaction rates, conditions, and overall efficiency. This guide provides an objective comparison of the performance of 5-iodo-, 5-bromo-, and 5-chloropyridines in Suzuki coupling reactions, supported by established mechanistic principles and comparative data.
Performance Comparison of 5-Halopyridines in Suzuki Coupling
The reactivity of 5-halopyridines in palladium-catalyzed Suzuki coupling reactions is largely dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens.[1] Consequently, 5-iodopyridine is the most reactive, typically undergoing coupling under milder conditions and in shorter reaction times, while 5-chloropyridine is the least reactive and often requires more forcing conditions or specialized catalyst systems.
While direct, side-by-side quantitative kinetic data under identical conditions is not extensively documented in a single source, a robust performance comparison can be extrapolated from established principles and available experimental data for analogous systems.
| Parameter | 5-Iodopyridine | 5-Bromopyridine | 5-Chloropyridine |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C)[1] | Moderate to high heat (e.g., 80-110 °C)[1] | High heat (e.g., 100-120 °C)[3] |
| Typical Reaction Time | Shorter (e.g., 1-8 hours)[1] | Longer (e.g., 6-24 hours)[1] | Significantly longer (e.g., 12-48 hours)[3] |
| Catalyst Loading | Potentially lower[1] | Typically standard | Often higher or requires specialized, highly active ligands[3] |
| Yields | Generally high[1] | Moderate to high[1] | Variable, can be lower without optimization[3] |
| Side Reactions | Potential for homocoupling of the boronic acid, especially at lower temperatures.[1] | Potential for debromination at higher reaction temperatures.[1] | Often requires more robust catalyst systems to avoid catalyst deactivation and side reactions. |
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of the Suzuki coupling of different 5-halopyridines, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.
Objective: To determine the kinetic profile of the Suzuki-Miyaura coupling of a 5-halopyridine with an arylboronic acid.
Materials:
-
5-Halopyridine (5-iodo-, 5-bromo-, or 5-chloropyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Internal standard (e.g., dodecane, biphenyl) for GC or HPLC analysis
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 5-halopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium precursor (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) to the flask.
-
Internal Standard: Add a known amount of the internal standard to the reaction mixture.
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of diethylamine or a dilute acid solution) to stop the reaction.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the 5-halopyridine and the product at each time point relative to the internal standard.
Data Analysis:
-
Plot the concentration of the 5-halopyridine and the product versus time.
-
From the concentration-time profiles, determine the initial reaction rate.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
The rate constant (k) can be calculated from the determined rate law.
-
To determine the activation energy (Ea), perform the reaction at different temperatures and use the Arrhenius equation.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for kinetic studies.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
This document provides a comprehensive procedure for the safe and compliant disposal of 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage chemical waste effectively.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The safety precautions and disposal methods outlined below are based on the hazardous characteristics of structurally similar compounds, such as pyridine and pyrrolidine derivatives.[1][2] It is imperative to treat this compound as hazardous waste.
Immediate Safety and Hazard Assessment
Based on analogous compounds, this compound should be handled as a substance that is:
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Corrosive: Capable of causing severe skin burns and eye damage.[1][2]
-
Environmental Hazard: Potentially toxic to aquatic organisms and may have long-term adverse effects on the environment.
Immediate Actions:
-
Always handle this chemical inside a certified chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE):
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
Segregation and Collection of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[6][7]
-
Solid Waste:
-
Liquid Waste:
-
"Empty" Containers:
-
Containers that held this compound are considered hazardous waste.
-
They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[10]
-
Collect the rinsate as hazardous liquid waste.[10] After rinsing, deface the original label, and the container may be disposed of as regular trash or reused for compatible waste.[10][11]
-
Waste Container Management
All waste containers must be managed in compliance with EPA and local regulations to ensure safety and prevent environmental contamination.[9][12]
-
Container Requirements:
-
Use containers made of a material compatible with the chemical. Avoid metal containers for corrosive waste.[6][12]
-
Ensure containers are in good condition, free from leaks or rust.[10]
-
Keep containers securely closed at all times, except when adding waste.[8][10]
-
Do not fill containers beyond 90% capacity to allow for expansion.[12]
-
-
Labeling:
Storage of Hazardous Waste
Hazardous waste must be stored in a designated area while awaiting collection by a certified disposal service.
-
Satellite Accumulation Area (SAA):
-
Store waste containers in a designated SAA, which should be near the point of generation and under the supervision of laboratory personnel.[6][12][13]
-
The SAA must be clearly marked with a "Hazardous Waste" sign.[12]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container must be able to hold 110% of the volume of the largest primary container.[8]
-
-
Storage Limits:
-
Federal regulations impose limits on the amount of hazardous waste that can be stored and for how long. Adherence to these limits is mandatory.
-
| Parameter | Limit | Action Required |
| Maximum Volume in SAA | 55 gallons | Arrange for waste collection before this limit is reached.[11][13] |
| Time Limit for Full Containers | Within 3 days of being full | The container must be moved to a central accumulation area or collected.[6] |
| Maximum Storage Time (Partially Full) | Up to 1 year | Containers can remain in the SAA for up to one year if not full.[6] |
Disposal Procedure
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[11][14]
-
Prepare for Pickup: Once a waste container is full or the project is complete, ensure the container is securely sealed and properly labeled.
-
Request Collection: Contact your institution's Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal contractor to schedule a pickup.[11] Every facility generating hazardous waste must have an EPA identification number.[12][13]
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Visualized Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. pfw.edu [pfw.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. acs.org [acs.org]
Personal protective equipment for handling 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
Essential Safety and Handling Guide for 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 494771-62-9 |
| Molecular Formula | C₉H₁₁IN₂[1] |
| Molecular Weight | 274.10 g/mol |
| Form | Solid[1] |
| Melting Point | 104-109 °C |
| Signal Word | Warning |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are summarized below. A comprehensive PPE strategy is mandatory to mitigate these risks.
Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or butyl rubber gloves.[2][3] | To prevent skin contact and absorption.[2] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[2][3] | To protect eyes from splashes.[2] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing.[4] | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[2][3][5] | To avoid inhalation of dust and vapors.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use a dedicated and clearly labeled set of spatulas and weighing boats.
-
Handle the solid compound gently to avoid creating dust.
2. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
3. During the Experiment:
-
Clearly label all containers with the chemical name and known hazards.
-
Maintain a clean and organized work area.
-
Avoid working alone. Ensure another person is aware of the work being conducted.
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) followed by soap and water.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Wash the affected area immediately with plenty of soap and water.[6] |
| Eye Contact | Rinse eyes cautiously with water for at least 15 minutes.[5][6] Seek medical attention.[3][6] |
| Inhalation | Move to fresh air immediately.[6] If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7][8] Rinse mouth.[7][8] Call a physician or poison control center immediately.[7] |
| Spills | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[2][5] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2][9]
1. Waste Segregation:
-
Do not mix waste with other incompatible waste streams, such as strong oxidizing agents and acids.[2][5]
-
Collect all solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.[9]
-
Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
2. Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., "Harmful," "Irritant").
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from sources of ignition.[5]
4. Final Disposal:
-
When the container is full or no longer in use, arrange for its disposal through your institution's EHS department in accordance with local, state, and federal regulations.
Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. 5-IODO-2-PYRROLIDIN-1YLPYRIDINE CAS#: 494771-62-9 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
